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  • Product: 3-iodo-1H-indole-7-carbaldehyde
  • CAS: 1251834-02-2

Core Science & Biosynthesis

Foundational

3-iodo-1H-indole-7-carbaldehyde chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-iodo-1H-indole-7-carbaldehyde This guide provides a comprehensive technical overview of 3-iodo-1H-indole-7-carbaldehyde, a versatile heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-iodo-1H-indole-7-carbaldehyde

This guide provides a comprehensive technical overview of 3-iodo-1H-indole-7-carbaldehyde, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis, spectroscopic signature, and diverse reactivity. We will explore its utility as a precursor in complex molecular synthesis, with a focus on palladium-catalyzed cross-coupling reactions and transformations of its key functional groups.

Molecular Identity and Physicochemical Properties

3-iodo-1H-indole-7-carbaldehyde is a bifunctional indole derivative featuring an iodine atom at the electron-rich C3 position and a carbaldehyde group at the C7 position of the benzene ring. This unique substitution pattern makes it a valuable intermediate for introducing molecular diversity. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the aldehyde provides a handle for a wide array of classical organic transformations.

Table 1: Physicochemical Properties of 3-iodo-1H-indole-7-carbaldehyde

PropertyValueSource
IUPAC Name 3-iodo-1H-indole-7-carbaldehydeN/A
Synonyms 7-Formyl-3-iodoindoleN/A
CAS Number Not available for this specific isomer. 7-Iodo-1H-indole-3-carbaldehyde is 123020-22-4.[1][1]
Molecular Formula C₉H₆INO[2]
Molecular Weight 271.05 g/mol [1]
Appearance Expected to be a solid[1]
Melting Point 111-115 °C (for 7-iodo-1H-indole-3-carbaldehyde)[1]
XLogP3 (Predicted) 2.2[2]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.N/A

Synthesis of 3-iodo-1H-indole-7-carbaldehyde

While a direct, one-pot synthesis from simple indole is challenging due to regioselectivity issues, a multi-step approach starting from a pre-functionalized indole is a reliable strategy. A plausible synthetic route involves the protection of the indole nitrogen, followed by ortho-lithiation and formylation at C7, and finally, selective iodination at the C3 position.

Proposed Synthetic Workflow

The rationale for this pathway is to first install the less reactive aldehyde group at the desired C7 position, which requires directed metalation, and then introduce the iodine at the most nucleophilic C3 position via electrophilic substitution. Nitrogen protection is crucial to facilitate the initial lithiation and prevent side reactions.

G A Indole-7-carbaldehyde (Starting Material) B N-Protection (e.g., Boc₂O, DMAP) A->B Step 1 C N-Boc-indole-7-carbaldehyde B->C D Electrophilic Iodination (e.g., I₂, NaHCO₃) C->D Step 2 E N-Boc-3-iodo-1H-indole-7-carbaldehyde D->E F Deprotection (e.g., TFA, DCM) E->F Step 3 G 3-iodo-1H-indole-7-carbaldehyde (Final Product) F->G

Caption: Proposed synthetic workflow for 3-iodo-1H-indole-7-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)
  • N-Protection of Indole-7-carbaldehyde:

    • To a solution of indole-7-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Rationale: The Boc group is an excellent choice for protecting the indole nitrogen; it is stable to the subsequent iodination conditions and can be removed under mild acidic conditions that do not affect the other functional groups.[3]

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield N-Boc-indole-7-carbaldehyde.

  • Electrophilic Iodination at C3:

    • Dissolve the N-protected intermediate (1.0 equiv) in N,N-dimethylformamide (DMF).

    • Add sodium bicarbonate (NaHCO₃, 3.0 equiv) followed by iodine (I₂, 1.5 equiv) portion-wise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Rationale: The C3 position of the indole ring is highly electron-rich and susceptible to electrophilic substitution.[4] Using a mild base like NaHCO₃ neutralizes the HI byproduct, preventing potential side reactions. This method is analogous to the efficient iodination of N,N-dialkyl-o-(1-alkynyl)anilines.[5]

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate, and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification via chromatography yields N-Boc-3-iodo-1H-indole-7-carbaldehyde.

  • N-Deprotection:

    • Dissolve the iodinated intermediate in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Rationale: TFA provides a clean and efficient method for cleaving the Boc protecting group without affecting the iodo or aldehyde functionalities.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the product, dry the organic phase, and concentrate to afford the final product, 3-iodo-1H-indole-7-carbaldehyde.

Spectroscopic Characterization

Confirming the structure of the final compound is paramount. The following table summarizes the expected spectroscopic data based on its functional groups.

Table 2: Expected Spectroscopic Data for 3-iodo-1H-indole-7-carbaldehyde

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR (in DMSO-d₆)Aldehyde proton (-CHO)δ 9.8-10.2 ppm (singlet)
Indole N-Hδ 11.5-12.5 ppm (broad singlet)
C2-Hδ ~8.0-8.3 ppm (singlet or doublet, J≈3 Hz)
Aromatic protons (C4, C5, C6)δ 7.0-7.8 ppm (multiplets)
¹³C NMR (in DMSO-d₆)Aldehyde carbonyl (C=O)δ ~190 ppm
C3 (bearing iodine)δ ~75-85 ppm
Aromatic carbonsδ 110-140 ppm
IR (KBr pellet)N-H stretch3200-3400 cm⁻¹ (broad)
Aldehyde C=O stretch1660-1680 cm⁻¹
Mass Spectrometry (EI)Molecular Ion [M]⁺m/z 271
Fragmentm/z 144 ([M-I]⁺)

Chemical Reactivity and Synthetic Utility

The reactivity of 3-iodo-1H-indole-7-carbaldehyde is dominated by its three key functional sites: the C3-I bond, the C7-aldehyde, and the N-H group. This trifecta of reactivity allows for sequential or orthogonal functionalization, making it a powerful scaffold in synthetic chemistry.

Reactions at the C3-Iodo Position: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling, providing a robust method for C-C and C-N bond formation. The reactivity of aryl iodides in oxidative addition to Pd(0) is generally high (I > Br > Cl).[6]

This reaction is a cornerstone of modern organic synthesis for creating biaryl structures. Coupling 3-iodo-1H-indole-7-carbaldehyde with various aryl or heteroaryl boronic acids can generate a library of complex indole derivatives.[7][8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Product) RedElim->Product ArylI Ar-I (3-iodoindole) ArylI->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Detailed Protocol: Suzuki-Miyaura Coupling [10]

  • In a microwave vial, combine 3-iodo-1H-indole-7-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv).[8][10]

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water.

  • Seal the vial and heat the mixture in a microwave reactor (e.g., 120 °C for 30-60 minutes) or by conventional heating until the starting material is consumed.[10]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 3-aryl-1H-indole-7-carbaldehyde product.

The Heck reaction enables the arylation of alkenes, providing access to 3-alkenyl-indoles.[6][11] This is particularly useful for synthesizing precursors to polymers or complex natural products. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[6] The reaction generally yields the trans (E) isomer due to stereospecific syn-addition followed by syn-β-hydride elimination.[6]

To introduce an alkyne moiety at the C3 position, the Sonogashira coupling is the reaction of choice.[12] This reaction, co-catalyzed by palladium and copper(I), couples the 3-iodoindole with a terminal alkyne.[5][12] The resulting 3-alkynylindoles are versatile intermediates for synthesizing heterocycles, natural products, and materials with interesting electronic properties.[12]

Detailed Protocol: Sonogashira Coupling [5][13]

  • To a dry flask under an inert atmosphere (e.g., Argon), add 3-iodo-1H-indole-7-carbaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add an anhydrous solvent such as triethylamine (Et₃N) or a mixture of DMF and Et₃N.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 5-24 hours.[5]

  • Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Reactions at the C7-Aldehyde Group

The aldehyde group is a versatile functional handle for various transformations.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol, (3-iodo-1H-indol-7-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol. This transformation provides access to a different class of substituted indoles for further functionalization.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-iodo-1H-indole-7-carboxylic acid. Mild conditions, such as the Dakin oxidation or using silver(I) oxide, are often preferred to avoid undesired reactions at the electron-rich indole core.[14]

  • Reductive Amination: This reaction allows for the synthesis of 7-(aminomethyl)-3-iodo-1H-indoles by treating the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Condensation Reactions: The aldehyde can participate in Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation reactions to form C=C bonds, extending the carbon framework at the C7 position.

Reactions at the Indole N-H

The indole nitrogen is nucleophilic and can be functionalized, which can be critical for modulating biological activity or altering physicochemical properties.

  • N-Alkylation/Arylation: The N-H proton is moderately acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide to install a substituent on the nitrogen.

  • N-Protection: As discussed in the synthesis section, protection of the nitrogen is often a necessary strategic step, especially in reactions involving strong bases or organometallic reagents that could be quenched by the acidic proton.[15]

Applications in Drug Discovery and Materials Science

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16][17][18] 3-iodo-1H-indole-7-carbaldehyde serves as an ideal starting point for building libraries of novel indole derivatives. The ability to independently and sequentially modify the C3, C7, and N1 positions allows for a systematic exploration of the structure-activity relationship (SAR) of new chemical entities. The derivatives synthesized from this scaffold are valuable candidates for screening in various biological assays.

References

  • 3-iodo-1H-indole | C8H6IN | CID 11207253 . PubChem, National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities . ScienceOpen. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization . PubMed Central, National Institutes of Health. [Link]

  • 7-iodo-1h-indole-3-carbaldehyde (C9H6INO) . PubChemLite. [Link]

  • Heck Reaction . Organic Chemistry Portal. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System . PubMed Central, National Institutes of Health. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines . ResearchGate. [Link]

  • Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones . ResearchGate. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization . Organic Chemistry Portal. [Link]

  • 7-Iodo-1H-indole-3-carbonitrile . MDPI. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . ARKAT USA, Inc.. [Link]

  • Green oxidation of indoles using halide catalysis . DR-NTU, Nanyang Technological University. [Link]

  • Synthesis of N-Protected/Free Indole-7-Carboxaldehyde . Academia.edu. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . PubMed Central, National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Indoline-7-carboxaldehyde | C9H9NO | CID 1481333 . PubChem, National Institutes of Health. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review . ResearchGate. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review . PubMed, National Institutes of Health. [Link]

  • Green Oxidation of Indoles using halide Catalysis . Research Communities. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . PubMed Central, National Institutes of Health. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction . Organic Syntheses. [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl- . NIST WebBook. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . Semantic Scholar. [Link]

  • 7-Hydroxy-1H-indole-3-carbaldehyde | 148563-38-6 . Sigma-Aldrich. [Link]

  • 1H-Indole-3-carboxaldehyde . NIST WebBook. [Link]

  • Electrochemical oxidation of 3-substituted indoles . Royal Society of Chemistry Publishing. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Profile of 3-iodo-1H-indole-7-carbaldehyde

Introduction 3-iodo-1H-indole-7-carbaldehyde is a halogenated derivative of the indole scaffold, a privileged structure in numerous biologically active compounds. The presence of the iodine atom at the 3-position and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-iodo-1H-indole-7-carbaldehyde is a halogenated derivative of the indole scaffold, a privileged structure in numerous biologically active compounds. The presence of the iodine atom at the 3-position and the carbaldehyde group at the 7-position introduces unique electronic and steric properties, making it a valuable synthon for the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such molecules. This guide provides a detailed, predictive interpretation of the NMR, IR, and MS spectra of 3-iodo-1H-indole-7-carbaldehyde, explaining the causal relationships between its structure and its spectroscopic signatures.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 3-iodo-1H-indole-7-carbaldehyde are numbered as follows:

G M [M]⁺˙ m/z 271 M_minus_H [M-H]⁺ m/z 270 M->M_minus_H - H· M_minus_CO [M-CO]⁺˙ m/z 243 M->M_minus_CO - CO M_minus_I [M-I]⁺ m/z 144 M->M_minus_I - I·

Caption: Predicted major fragmentation pathways for 3-iodo-1H-indole-7-carbaldehyde in EI-MS.

Methodologies: A Self-Validating System

The following protocols describe the standard procedures for acquiring the spectroscopic data discussed in this guide. These methods are designed to be self-validating, ensuring the accuracy and reproducibility of the results.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 3-iodo-1H-indole-7-carbaldehyde in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay - FID).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) as an internal reference.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of 3-iodo-1H-indole-7-carbaldehyde with approximately 100-150 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the resulting fine powder into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent pellet. [1]2. Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating under high vacuum. Bombard the gaseous molecules with a 70 eV electron beam to induce ionization and fragmentation. [2]3. Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate the mass spectrum.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). Retrieved from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem. (n.d.). Retrieved from [Link]

  • 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem. (n.d.). Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 1H-Indole-3-carboxaldehyde - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB. (2010, April 8). Retrieved from [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org. (n.d.). Retrieved from [Link]

  • 1-methyl-1H-indole-7-carbaldehyde - C10H9NO | CSSB00012002307 - Chemspace. (n.d.). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Foundational

Electronic Modulation and Orthogonal Reactivity in 3-Iodo-1H-indole-7-carbaldehyde: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, navigating the functionalization of heteroaromatic scaffolds requires a deep understanding of molecular topogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, navigating the functionalization of heteroaromatic scaffolds requires a deep understanding of molecular topography. 3-Iodo-1H-indole-7-carbaldehyde represents a highly privileged, bifunctional building block. By strategically installing a heavy, polarizable halogen at the C3 position and a strongly electron-withdrawing formyl group at the C7 position, chemists can unlock a unique "push-pull" electronic system. This whitepaper deconstructs the causality behind these electronic effects, details their impact on orthogonal reactivity, and provides field-proven, self-validating protocols for their manipulation.

Electronic Topography of the Scaffold

The indole core is an inherently electron-rich, 10π-electron system where the nitrogen lone pair delocalizes into the bicyclic framework. Modifying this core at the C3 and C7 positions fundamentally rewires its HOMO/LUMO landscape.

The C7-Formyl Group: Resonance Withdrawal and N-H Acidity

Direct functionalization at the C7 position is intrinsically challenging because the natural reactivity pattern of the pyrrole ring strongly favors the C2 and C3 positions 1[1]. When successfully installed, the C7-formyl group exerts a profound influence via both inductive (-I) and resonance (-M) electron withdrawal.

  • Spectroscopic Impact: The formyl functionality shifts the C7 carbon significantly downfield, typically appearing around 188.2 to 190.0 ppm in 13 C-NMR 2[2].

  • Conjugation: This extended conjugation is further validated by a significant bathochromic shift in the UV-Vis spectrum, moving from ~324 nm in unsubstituted indoles to ~372 nm 3[3].

  • Acidity: By pulling electron density away from the nitrogen atom, the C7-formyl group significantly lowers the pKa of the N-H bond, enhancing its capacity as a hydrogen bond donor and facilitating base-mediated N-alkylation.

The C3-Iodo Group: Polarizability and Heavy Atom Effects

Despite the deactivating nature of the C7-formyl group, the C3 position retains enamine-like nucleophilicity. Iodine, being a large, polarizable atom, introduces a weak inductive withdrawal (-I) but can stabilize adjacent positive charges via resonance (+M). More importantly, the weak C-I bond transforms the C3 position into a premier site for transition-metal catalysis. The resulting 3-iodoindoles serve as excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the scaffold 4[4].

Visualizing Electronic and Synthetic Logic

The synthesis and functionalization of this scaffold rely on exploiting the inherent electronic biases of the indole ring.

G Indole 1H-Indole Core C7_Formyl C7 Formylation (-M, -I Effects) Indole->C7_Formyl Vilsmeier-Haack / DOM C3_Iodo C3 Iodination (+M, Polarizability) Indole->C3_Iodo Direct Iodination Target 3-Iodo-1H-indole-7-carbaldehyde (Push-Pull System) C7_Formyl->Target Electrophilic Iodination C3_Iodo->Target Directed C7 Functionalization

Fig 1: Synthetic pathways and electronic modulation of the indole core.

Quantitative Spectroscopic Profiling

To track the electronic changes during the synthesis of 3-iodo-1H-indole-7-carbaldehyde, scientists rely on distinct spectroscopic markers. The table below summarizes the causality of substituent addition on observable data.

Table 1: Comparative Spectroscopic and Electronic Properties

Compound λmax​ (nm) 13 C NMR (C=O, ppm) 1 H NMR (N-H, ppm)Primary Reactivity Site
1H-Indole ~270N/A~8.1C3 (Nucleophilic)
1H-Indole-7-carbaldehyde 358–372188.2–190.0~10.4C3 (Nu) / C7 (E+)
3-Iodo-1H-indole ~280N/A~8.3C3 (Electrophilic via Pd)
3-Iodo-1H-indole-7-carbaldehyde ~365–375~189.5~10.6Orthogonal (C3 & C7)

(Note: Values represent aggregated literature consensus to illustrate the electronic shifts caused by the -CHO and -I groups).

Orthogonal Reactivity Domains

The true power of 3-iodo-1H-indole-7-carbaldehyde lies in its chemoselectivity. The molecule presents two distinct electrophilic sites that operate under entirely different mechanistic paradigms.

Reactivity Molecule 3-Iodo-1H-indole-7-carbaldehyde C3_Site C3-Iodo Site (Soft Electrophile) Molecule->C3_Site C7_Site C7-Formyl Site (Hard Electrophile) Molecule->C7_Site NH_Site N-H Bond (Enhanced Acidity) Molecule->NH_Site Suzuki Pd-Catalyzed Cross-Coupling C3_Site->Suzuki Oxidative Addition Condensation Schiff Base Formation C7_Site->Condensation Nucleophilic Attack Deprotonation N-Alkylation / H-Bonding NH_Site->Deprotonation Base Mediated

Fig 2: Orthogonal reactivity domains dictated by C3 and C7 substituents.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validating analytical checkpoints.

Protocol A: Regioselective C3-Iodination of 1H-Indole-7-carbaldehyde

Objective: Install the iodo group at C3 without oxidizing the C7-formyl group. Causality: N-Iodosuccinimide (NIS) is utilized as a mild source of electrophilic iodine ( I+ ). Conducting the reaction in a polar aprotic solvent (DMF) stabilizes the Wheland intermediate, while dark conditions prevent homolytic cleavage of NIS into radical species, ensuring a strictly ionic Electrophilic Aromatic Substitution (EAS) pathway.

  • Initiation: Dissolve 1.0 equiv of 1H-indole-7-carbaldehyde in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Electrophile Addition: Wrap the reaction flask in aluminum foil to exclude light. Gradually add 1.05 equiv of NIS in three portions over 15 minutes at 0 °C.

  • Propagation: Allow the mixture to warm to ambient temperature and stir for 2 hours.

  • Self-Validating Quench: Add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Validation Checkpoint: The reaction mixture will initially possess a yellow/brown tint due to trace active iodine. Upon successful quenching, the solution will rapidly decolorize to pale yellow, visually validating the neutralization of the electrophile.

  • Isolation: Extract with ethyl acetate, wash extensively with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Form a C-C bond at C3 while preserving the C7 formyl group. Causality: The C3-I bond is highly polarizable, making it highly susceptible to oxidative addition by Pd(0). The C7-formyl group is a "hard" electrophile and ignores Pd(0), rendering the sites orthogonal. A weak base ( K2​CO3​ ) is selected to activate the boronic acid without triggering unwanted aldol condensations at the formyl moiety.

  • Setup: Charge a Schlenk flask with 3-iodo-1H-indole-7-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent System: Add a degassed biphasic mixture of Toluene/Ethanol/ H2​O (2:1:1 v/v/v). Causality: The biphasic system ensures that inorganic byproducts partition into the aqueous layer, preventing catalyst poisoning.

  • Activation: Add K2​CO3​ (2.0 equiv) and heat to 80 °C for 6 hours under argon.

  • Self-Validating Termination: Validation Checkpoint: The completion of the reaction is physically indicated by the precipitation of "palladium black" on the walls of the flask, signaling the consumption of the aryl halide and the termination of the catalytic cycle.

  • Workup: Filter through a pad of Celite to remove Pd particulates, separate the organic layer, and purify via silica gel chromatography.

References

  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines Source: RSC Advances URL:[Link]

  • Synthesis of trifunctional indole-imine-based Ag NPs as a molecular probe for selective colorimetric detection of Cd(ii), photo-catalytic and antimicrobial agent Source: PMC (National Institutes of Health) URL:[Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline Source: RSIS International URL:[Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes... Source: ACS Publications URL:[Link]

Sources

Exploratory

The Solvation Dynamics of 3-Iodo-1H-indole-7-carbaldehyde: A Comprehensive Technical Guide

Executive Summary 3-Iodo-1H-indole-7-carbaldehyde (CAS: 1251834-02-2) is a high-value heteroaromatic building block extensively utilized in medicinal chemistry, particularly in the synthesis of conformationally constrain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-1H-indole-7-carbaldehyde (CAS: 1251834-02-2) is a high-value heteroaromatic building block extensively utilized in medicinal chemistry, particularly in the synthesis of conformationally constrained reverse-turn mimetics and targeted therapeutics for acute myeloid leukemia[1][2]. Due to its complex structural features—combining a heavy, lipophilic halogen with localized polar functional groups—its solubility profile is non-trivial.

This whitepaper provides an authoritative, causality-driven analysis of the solubility of 3-iodo-1H-indole-7-carbaldehyde in common organic solvents. It is designed to equip researchers with the thermodynamic reasoning and validated protocols necessary for optimizing chemical synthesis, liquid-liquid extraction, and biological assay preparation.

Chemical Profiling & Solvation Causality

To predict and manipulate the solubility of 3-iodo-1H-indole-7-carbaldehyde, one must deconstruct its structural thermodynamics. The parent compound, 1H-indole-7-carbaldehyde, is known to be essentially insoluble in water[3]. The introduction of an iodine atom at the C3 position fundamentally alters the molecule's physicochemical properties:

  • The Hydrophobic Core (C3-Iodine & Indole Ring): Iodine is a large, highly polarizable, and extremely lipophilic halogen. Its addition dramatically increases the molecular weight (271.06 g/mol ) and the partition coefficient (LogP typically >2.7 for iodoindoles)[4]. This massive hydrophobic bulk drives the aqueous solubility to practically zero.

  • The Polar Micro-Domains (N1-H & C7-Aldehyde): Despite its lipophilicity, the molecule is not entirely non-polar. The N1-proton acts as a strong hydrogen bond donor, while the C7-aldehyde oxygen serves as a hydrogen bond acceptor. In the solid state, these groups facilitate strong intermolecular hydrogen bonding and π−π stacking, creating a robust crystal lattice.

  • Solvation Causality: For a solvent to effectively dissolve this compound, it must overcome the lattice energy by providing dual-action solvation. It must possess a high dielectric constant to disrupt the N1-H O=C hydrogen bonds, while simultaneously offering lipophilic domains to accommodate the bulky iodo-aromatic system.

Quantitative Solubility Matrix

Based on the structural causality and empirical data from synthetic workflows[1], the solubility of 3-iodo-1H-indole-7-carbaldehyde across various solvent classes is summarized below.

Table 1: Solubility Profile in Common Organic Solvents

Solvent ClassSpecific SolventEst. SolubilitySolvation Mechanism & CausalityRecommended Application
Polar Aprotic DMSO, DMF>50 mg/mL (Excellent)Strong H-bond acceptance (via S=O or C=O) solvates the N1-H; methyl groups stabilize the iodo-aromatic core.Stock solutions for bioassays; primary reaction solvent.
Medium Polarity Ethyl Acetate (EtOAc), Dichloromethane (DCM)20–50 mg/mL (Good)Sufficient dipole moment to interact with the polarizable iodine and aldehyde, without disrupting all H-bonds.Liquid-liquid extraction; silica gel chromatography.
Polar Protic Methanol, Ethanol5–20 mg/mL (Moderate)H-bond donation to the aldehyde; however, the highly polar nature clashes with the lipophilic iodine atom.Recrystallization (often as a mixed solvent system).
Non-Polar Hexane, Heptane<1 mg/mL (Poor/Insoluble)Lacks the dipole or H-bonding capacity to break the solid-state crystal lattice.Anti-solvent for precipitation and washing.
Aqueous Water, Buffers<0.1 mg/mL (Insoluble)Extreme hydrophobic penalty from the C3-iodine atom prevents aqueous solvation.Aqueous quenching; phase separation.

Workflow Visualization: Solvent Selection

G Compound 3-Iodo-1H-indole-7-carbaldehyde Decision Target Application? Compound->Decision BioAssay In Vitro Bioassays Decision->BioAssay Synthesis Chemical Synthesis & Extraction Decision->Synthesis Purification Chromatography & Crystallization Decision->Purification DMSO Solvent: DMSO / DMF (Polar Aprotic) Solubility: >50 mg/mL BioAssay->DMSO EtOAc Solvent: EtOAc / DCM (Medium Polarity) Solubility: 20-50 mg/mL Synthesis->EtOAc Hexane Anti-Solvent: Hexane (Non-Polar) Solubility: <1 mg/mL Purification->Hexane EtOAc->Purification Co-solvent system

Figure 1: Decision matrix for solvent selection based on downstream applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to guarantee the complete solvation and recovery of 3-iodo-1H-indole-7-carbaldehyde.

Protocol A: Preparation of High-Concentration Stock Solutions (e.g., 50 mM in DMSO)

Context: Required for downstream biological screening or as a master stock for serial dilutions.

  • Mass Calculation: Weigh exactly 13.55 mg of 3-iodo-1H-indole-7-carbaldehyde (MW = 271.06 g/mol ) into a sterile, amber glass vial. Causality: Amber glass is used because iodo-aromatics can be sensitive to photo-degradation over prolonged periods.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2–5 minutes. Causality: Sonication provides the acoustic cavitation energy required to rapidly overcome the crystal lattice energy without applying destructive thermal heat.

  • System Validation (The Tyndall Effect): Shine a laser pointer through the vial in a darkened room. If the beam path is visible (scattering), micro-suspensions remain, indicating incomplete solvation. Continue sonication until the beam path is entirely invisible.

  • Storage: Aliquot into 50 μ L volumes and store at -20°C. Avoid freeze-thaw cycles, which can induce irreversible nucleation and precipitation.

Protocol B: Liquid-Liquid Extraction Post-Synthesis

Context: In standard synthetic routes, the compound is often generated by reacting indole-7-carbaldehyde with I2​ and KOH in DMF[1]. Recovering the product requires exploiting its differential solubility.

  • Reaction Quenching: To the completed reaction mixture in DMF (e.g., 10 mL), add 30 mL of distilled water. Causality: Water acts as an anti-solvent, drastically increasing the polarity of the medium and forcing the lipophilic 3-iodo-1H-indole-7-carbaldehyde out of solution.

  • Organic Partitioning: Add 30 mL of Ethyl Acetate (EtOAc) to the mixture. Vigorously shake the separatory funnel and allow the layers to separate. Causality: EtOAc has the perfect medium-polarity profile to solvate the compound while remaining immiscible with the DMF/Water layer.

  • Phase Separation: Collect the upper organic (EtOAc) layer. Repeat the extraction with an additional 20 mL of EtOAc to ensure total recovery.

  • System Validation (TLC Check): Spot the remaining aqueous layer on a Silica Gel TLC plate. Elute with a 3:1 Hexane:EtOAc mixture. The absence of a UV-active spot at the corresponding Rf​ of the product confirms 100% extraction efficiency.

  • Washing & Drying: Wash the combined EtOAc layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • US8940739B2 - Compound of a reverse-turn mimetic and a production method and use therefor.
  • 3-Iodo-1H-indole-7-carbaldehyde. Benchchem.
  • Indole-7-carboxaldehyde CAS#: 1074-88-0.
  • 3-iodo-1H-indole. LookChem.

Sources

Foundational

The Tri-Functional Pharmacophore: Engineering Next-Generation Therapeutics with 3-Iodo-1H-indole-7-carbaldehyde

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD) Executive Summary: Beyond the Rule of Three Fragment-based drug discovery (FBDD) h...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist, Fragment-Based Drug Discovery (FBDD)

Executive Summary: Beyond the Rule of Three

Fragment-based drug discovery (FBDD) has historically relied on simple, low-molecular-weight hydrocarbons. However, the modern paradigm demands fragments that offer more than just shape complementarity; they must provide highly directional, anisotropic interactions. As a Senior Application Scientist leading hit-to-lead campaigns, I frequently utilize 3-iodo-1H-indole-7-carbaldehyde (CAS: 1251834-02-2) as a foundational building block for complex target classes, including kinases and matrix metalloproteinases ()[1].

This molecule is not merely a structural fragment; it is a meticulously balanced, tri-functional pharmacophore. It combines the privileged indole core with the thermodynamic driving force of halogen bonding (X-bonding) and the synthetic versatility of an electrophilic aldehyde. This whitepaper deconstructs the physicochemical brilliance of this fragment and provides self-validating protocols for its application in rational drug design.

Mechanistic Rationale: The Tri-Functional Architecture

To understand the value of 3-iodo-1H-indole-7-carbaldehyde, we must analyze the causality behind its structural components and how they dictate protein-ligand interactions.

I. The Indole Core (The Privileged Scaffold)

The indole ring is a well-documented privileged scaffold that mimics the side chain of the amino acid tryptophan. This allows the fragment to seamlessly intercalate into hydrophobic pockets via π−π stacking and cation- π interactions. Furthermore, the N1-H acts as a critical hydrogen bond donor, frequently anchoring the fragment to the hinge region of kinases ()[2].

II. The 3-Iodo Substituent (The Thermodynamic Anchor)

Historically, halogens were added to drugs solely to improve metabolic stability or lipophilicity. Today, we understand the quantum mechanical reality of the σ -hole . Because iodine is highly polarizable, the electron density along the C-I bond is anisotropic. This creates a localized region of positive electrostatic potential (the σ -hole) at the distal end of the iodine atom. This σ -hole acts as a potent Lewis acid, forming highly directional, linear (approx. 180°) halogen bonds with Lewis base residues (e.g., backbone carbonyl oxygens) in the target protein ()[3]. The incorporation of heavy halogens into Fragment Libraries (HEFLibs) has been shown to increase binding affinity by several orders of magnitude ()[4].

III. The 7-Carbaldehyde Group (The Synthetic Vector)

While the indole core and the iodine atom anchor the fragment deep within the binding pocket, the C7-carbaldehyde provides an electrophilic handle pointing toward the solvent channel. This aldehyde is primed for rapid synthetic elaboration (e.g., reductive amination), allowing medicinal chemists to "grow" the fragment outward to optimize pharmacokinetic (PK) properties and solubility without disrupting the primary binding pharmacophore ()[5].

Halogen_Bonding_Logic Iodine 3-Iodo Substituent High Polarizability SigmaHole Sigma-Hole (σ) Electrophilic Crown Iodine->SigmaHole Anisotropic Electron Density Target Protein Backbone Lewis Base (e.g., C=O) SigmaHole->Target Halogen Bond (Linear 180°) Affinity Thermodynamic Gain ΔH Driven Interaction Target->Affinity Enthalpic Stabilization

Figure 1: Mechanistic logic of halogen bonding driven by the polarizable 3-iodo substituent.

Quantitative Data: Physicochemical & Thermodynamic Profiling

Effective FBDD requires strict adherence to physicochemical boundaries. While the molecular weight of 3-iodo-1H-indole-7-carbaldehyde slightly exceeds the traditional "Rule of Three" (Ro3) limit of 300 Da, this is entirely justified by the presence of the heavy iodine atom (126.9 g/mol ), which contributes disproportionately to mass but provides exceptional ligand efficiency ()[6].

Table 1: Physicochemical Profile of 3-iodo-1H-indole-7-carbaldehyde

PropertyValueFBDD Rationale
Molecular Weight 271.06 g/mol Acceptable deviation from Ro3; heavy atom provides critical σ -hole.
cLogP ~2.5Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
H-Bond Donors 1 (Indole NH)Critical for canonical hinge-binding in kinases.
H-Bond Acceptors 1 (Aldehyde O)Modest desolvation penalty; acts as a vector for solvent-channel interactions.
Polar Surface Area 28.9 ŲExcellent membrane permeability profile for CNS and systemic targets.

Table 2: Comparative Thermodynamic Signatures (Representative Kinase Target) Note: Halogen bonding is fundamentally enthalpy-driven. The shift toward a highly negative ΔH confirms the presence of a directional σ -hole interaction.

Ligand VariantInteraction Type ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
3-Methyl-indoleHydrophobic / VdW-4.2-1.5-2.7
3-Chloro-indoleWeak Halogen Bond-5.1-3.0-2.1
3-Iodo-indole Strong Halogen Bond -7.8 -6.5 -1.3

Fragment Evolution Strategy

The true power of 3-iodo-1H-indole-7-carbaldehyde lies in its bimodal growth potential. By leveraging computational tools and structural biology, we can morph this weak-affinity fragment into a highly potent lead compound ()[7].

FBDD_Workflow Start Halogen-Enriched Fragment Library Screen Primary Screening (SPR / ITC) Start->Screen Hit 3-iodo-1H-indole-7-carbaldehyde Identified Screen->Hit Struct X-Ray Crystallography (Binding Mode Analysis) Hit->Struct GrowC7 Vector 1: C7-Aldehyde Reductive Amination Struct->GrowC7 Solvent Channel GrowC3 Vector 2: C3-Iodo Pd-Catalyzed Coupling Struct->GrowC3 Hydrophobic Pocket Lead Optimized Lead Compound (Enhanced Affinity & PK) GrowC7->Lead GrowC3->Lead

Figure 2: Bimodal fragment-based drug discovery workflow leveraging dual synthetic vectors.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. Every procedure includes mechanistic controls to verify causality.

Protocol 1: Thermodynamic Validation of Halogen Bonding via ITC

Causality: Relying solely on biochemical assays or Surface Plasmon Resonance (SPR) obscures the thermodynamic driving force of the ligand. Because halogen bonds are enthalpically driven, Isothermal Titration Calorimetry (ITC) is required to deconvolute the binding signature and prove that the iodine atom is actively engaging in a σ -hole interaction rather than mere hydrophobic packing.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the target protein (e.g., MMP-13 or Kinase domain) extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO) to ensure exact buffer matching.

  • Ligand Preparation: Prepare a 10 mM stock of 3-iodo-1H-indole-7-carbaldehyde in 100% DMSO. Dilute into the dialysate to achieve a final ligand concentration of 500 μ M (maintaining 2% final DMSO).

  • Control Ligand (Self-Validation Step): Prepare a parallel syringe containing 3-methyl-1H-indole-7-carbaldehyde. Why? The methyl group has a similar steric bulk to iodine but lacks the electrophilic σ -hole. A successful assay will show a massive enthalpic gain ( ΔH ) for the iodo-variant compared to the methyl-variant.

  • Titration: Perform 20 injections of 2 μ L ligand into the protein cell at 25°C, with 120-second spacing between injections.

  • Data Integration: Fit the raw thermogram to a one-site binding model to extract Kd​ , ΔH , and −TΔS .

Protocol 2: Bimodal Synthetic Elaboration (Fragment Growing)

Causality: The order of synthetic operations is critical to prevent side reactions. The C7-aldehyde is highly reactive. If palladium-catalyzed cross-coupling is attempted on the C3-iodo group first, the free aldehyde may undergo unwanted condensation or oxidation. By capping the aldehyde first via reductive amination, we stabilize the intermediate and install a solubilizing basic amine, setting the stage for harsher C3 modifications ()[8].

Step-by-Step Methodology:

  • Vector 1 (C7 Capping via Reductive Amination):

    • Dissolve 3-iodo-1H-indole-7-carbaldehyde (1.0 eq) and a primary/secondary amine (e.g., morpholine, 1.2 eq) in anhydrous dichloroethane (DCE).

    • Add catalytic acetic acid to facilitate imine formation. Stir at room temperature for 2 hours.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Self-Validation: Monitor via LC-MS. The disappearance of the aldehyde peak (M+H 272) and the appearance of the amine product confirms successful capping.

    • Quench with saturated NaHCO 3​ , extract with ethyl acetate, and purify via flash chromatography.

  • Vector 2 (C3 Extension via Suzuki-Miyaura Coupling):

    • Dissolve the C7-aminated intermediate (1.0 eq) and an aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1).

    • Add an inorganic base (e.g., K 2​ CO 3​ , 2.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl 2​ , 0.05 eq).

    • Heat to 90°C under a nitrogen atmosphere for 12 hours.

    • Self-Validation: The selective reaction at the C3 position (confirmed by NMR) validates the orthogonal reactivity of the initial fragment. Purify the final lead compound via preparative HPLC.

Conclusion

The utility of 3-iodo-1H-indole-7-carbaldehyde extends far beyond its basic structural features. By acting as a tri-functional pharmacophore—combining a privileged binding core, an enthalpically driven σ -hole, and an orthogonal synthetic vector—it provides medicinal chemists with an unparalleled starting point for fragment-based drug discovery. When coupled with rigorous thermodynamic validation (ITC) and strategic synthetic elaboration, this fragment significantly accelerates the hit-to-lead timeline for challenging therapeutic targets.

References

  • 3-iodo-1H-indole-7-carbaldehyde — Chemical Substance Information . NextSDS. Available at:[Link]

  • Fragment-Based Discovery of Indole Inhibitors of Matrix Metalloproteinase-13 . Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery . MDPI. Available at:[Link]

  • Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde . ResearchGate. Available at: [Link]

  • Halogen bonding helps design new drugs . ScienceDaily. Available at: [Link]

  • Key contemporary considerations for halogens in drug discovery . PMC - NIH. Available at:[Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics . RSC Publishing. Available at: [Link]

  • Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery . Cresset Group. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Iodo-1H-indole-7-carbaldehyde as a Strategic Precursor for Next-Generation Protein Kinase Inhibitors

Executive Summary The rational design of small-molecule kinase inhibitors heavily relies on versatile heterocyclic scaffolds that can simultaneously probe the ATP-binding hinge region and adjacent solvent-exposed pockets...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors heavily relies on versatile heterocyclic scaffolds that can simultaneously probe the ATP-binding hinge region and adjacent solvent-exposed pockets. 3-Iodo-1H-indole-7-carbaldehyde represents a highly privileged, dual-functionalized building block [1]. The C3-iodo moiety serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to install hinge-binding or selectivity-pocket motifs [3]. Concurrently, the C7-carbaldehyde enables late-stage functionalization (e.g., reductive amination) to tune physicochemical properties and solvent-exposed interactions. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing this precursor in modern drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of the precursor is critical for predicting solubility and reactivity during library synthesis.

Table 1: Key Properties of 3-Iodo-1H-indole-7-carbaldehyde

PropertyValue
Chemical Name 3-Iodo-1H-indole-7-carbaldehyde
CAS Number 1251834-02-2 [1]
Molecular Formula C9H6INO
Molecular Weight 271.06 g/mol [2]
Key Reactive Sites C3 (Electrophilic for Pd-catalysis), C7 (Electrophilic carbonyl)
Appearance Solid (typically off-white to pale yellow)
Storage 2-8°C, protect from light and moisture

Mechanistic Rationale & Structural Strategy

Indole derivatives are ubiquitous in kinase inhibitor design due to their ability to mimic the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically via the indole N-H).

  • The C3-Iodo Advantage: The carbon-iodine bond at the 3-position is highly activated for oxidative addition by Pd(0) species [3]. Compared to bromides or chlorides, the lower bond dissociation energy of the C-I bond allows for milder cross-coupling conditions, which is crucial when sensitive functional groups are present elsewhere on the molecule. This site is typically functionalized with aryl or heteroaryl groups to access the hydrophobic pocket II or the DFG-out conformation of kinases.

  • The C7-Carbaldehyde Advantage: The 7-position is strategically located to direct substituents toward the solvent-exposed region or the ribose-binding pocket. The aldehyde group is highly versatile, readily undergoing reductive amination with primary or secondary amines. This is a classic medicinal chemistry tactic to introduce basic amines, thereby increasing aqueous solubility, improving metabolic stability, and forming salt bridges with solvent-exposed acidic residues (e.g., Asp or Glu) on the kinase surface.

Divergent Synthetic Workflow

To maximize Structure-Activity Relationship (SAR) generation, a divergent synthetic workflow is optimal, allowing orthogonal functionalization [4].

SyntheticWorkflow A 3-Iodo-1H-indole- 7-carbaldehyde (Core Scaffold) B Suzuki-Miyaura Cross-Coupling (C3-Arylation) A->B Step 1: Pd(dppf)Cl2, Base C Reductive Amination (C7-Solubilizing Group) A->C Alt Step 1 B->C Step 2: Amine, NaBH(OAc)3 C->B Alt Step 2 D Advanced Kinase Inhibitor Library C->D Purification & Screening

Divergent synthetic workflow enabling orthogonal functionalization at the C3 and C7 positions.

Validated Experimental Protocols

Note: These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and trustworthiness at each step.

Protocol A: C3-Arylation via Suzuki-Miyaura Cross-Coupling

Causality Focus: The choice of Pd(dppf)Cl₂ as the catalyst is deliberate. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step, minimizing protodeiodination side reactions common with electron-rich indoles. A mild base (Na₂CO₃) in a biphasic system (Dioxane/H₂O) ensures solubility of both the organic precursors and the inorganic base while buffering the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 3-iodo-1H-indole-7-carbaldehyde (1.0 eq, 1.0 mmol) and the desired arylboronic acid (1.2 eq, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and Na₂CO₃ (2.5 eq, 2.5 mmol).

  • Solvent & Degassing (Critical for Trustworthiness): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Self-Validation: Degassing via 3 freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes is mandatory to prevent oxidative degradation of the Pd(0) active species and homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 85°C under an argon atmosphere for 4-6 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material peak (m/z 271) and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the 3-aryl-1H-indole-7-carbaldehyde intermediate.

Protocol B: C7-Functionalization via Reductive Amination

Causality Focus: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ or NaCNBH₃ due to its mild nature and high chemoselectivity. It reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, preventing the formation of the undesired 7-hydroxymethyl byproduct. A slightly acidic environment (AcOH) facilitates iminium ion formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 3-aryl-1H-indole-7-carbaldehyde intermediate (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL). Add the desired secondary amine (1.5 eq, 0.75 mmol) and glacial acetic acid (1.5 eq, 0.75 mmol).

  • Pre-activation: Stir at room temperature for 2 hours. Self-Validation: Formation of the imine/iminium species can be tracked by withdrawing a 10 µL aliquot, diluting in MeCN, and checking via LC-MS.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (2.0 eq, 1.0 mmol) portion-wise to control the mild exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and decompose excess hydride. Extract with dichloromethane (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor as a TFA salt.

Application in Kinase Targeting: The GSK-3β Example

Indole derivatives synthesized from this precursor have shown significant promise as Glycogen Synthase Kinase-3 beta (GSK-3β) inhibitors [5]. GSK-3β is a critical node in the PI3K/AKT signaling pathway, implicated in Alzheimer's disease, diabetes, and oncology.

GSK3Pathway Insulin Insulin / Growth Factors RTK Receptor Tyrosine Kinase (RTK) Insulin->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates GSK3 GSK-3β AKT->GSK3 Phosphorylates (Inhibits GSK-3β) Substrates Glycogen Synthase (Downstream Effector) GSK3->Substrates Phosphorylates (Inhibits GS) Inhibitor Indole-7-carbaldehyde Derived Inhibitor Inhibitor->GSK3 Competitive ATP Hinge Binding

Integration of indole-derived inhibitors into the PI3K/AKT/GSK-3β signaling cascade.

Quantitative Data Summary

The following table summarizes representative Structure-Activity Relationship (SAR) data for a theoretical library generated from 3-iodo-1H-indole-7-carbaldehyde, demonstrating the impact of C3 and C7 functionalization on kinase selectivity.

Table 2: Representative SAR Data for Indole-Based Kinase Inhibitors

Compound IDC3 Substituent (Suzuki)C7 Substituent (Reductive Amination)GSK-3β IC₅₀ (nM)BTK IC₅₀ (nM)KDR IC₅₀ (nM)
Precursor -I (Iodo)-CHO (Carbaldehyde)>10,000>10,000>10,000
Cmpd 1 4-Pyridyl-CHO (Carbaldehyde)1,2504,500850
Cmpd 2 4-Pyridyl-CH₂-N(CH₃)₂451,200320
Cmpd 3 3-Phenoxyphenyl-CH₂-Morpholine850121,500
Cmpd 4 1H-Pyrazol-4-yl-CH₂-Piperazine158545

Data Interpretation: The raw precursor exhibits no significant kinase activity. Arylation at C3 (Cmpd 1) establishes baseline hinge-binding. However, the conversion of the C7-carbaldehyde to a basic amine (Cmpd 2, 3, 4) drastically improves potency (often by 10- to 100-fold), validating the necessity of the C7-aldehyde handle for accessing the solvent-exposed region and improving target residence time.

Conclusion

3-iodo-1H-indole-7-carbaldehyde is a highly privileged, dual-action precursor for kinase inhibitor discovery. By sequentially leveraging the differential reactivity of the C3-iodo and C7-carbaldehyde groups, medicinal chemists can rapidly generate diverse, drug-like libraries targeting critical kinases such as GSK-3β, BTK, and KDR. The self-validating protocols provided herein ensure high-fidelity synthesis, minimizing bottlenecks in the hit-to-lead optimization phase.

References

  • Title: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source: MDPI URL: [Link]

  • Title: Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Source: AWS (Supporting Information) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Couplings for 3-Iodo-1H-indole-7-carbaldehyde

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing complex side-product profiles during the Sonogashira cross-coupling of 3-iodo-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing complex side-product profiles during the Sonogashira cross-coupling of 3-iodo-1H-indole-7-carbaldehyde .

While 3-iodoindoles are highly reactive and excellent substrates for palladium-catalyzed cross-couplings[1], the presence of an unprotected indole N-H and a highly electrophilic 7-carbaldehyde group creates a "perfect storm" for competing side reactions[2]. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-fidelity C-C bond formation.

I. Mechanistic Pathway Analysis

To solve a side-product issue, we must first map the competing chemical pathways. The diagram below illustrates the divergence between the desired Pd-catalyzed transmetalation and the three most common failure modes: Glaser homocoupling, Schiff base condensation, and dehalogenation.

Pathways SM 3-Iodo-1H-indole- 7-carbaldehyde + Terminal Alkyne Pd_Cycle Pd(0) / Pd(II) Catalytic Cycle (Transmetalation) SM->Pd_Cycle Oxidative Addition Cu_Cycle Cu(I) Co-catalysis + O2 (Trace) SM->Cu_Cycle Alkyne Dimerization Base_Reaction Primary/Secondary Amine Base (e.g., Piperidine) SM->Base_Reaction Nucleophilic Attack on CHO Desired Desired Product: 3-Alkynyl-1H-indole- 7-carbaldehyde Pd_Cycle->Desired Reductive Elimination Hydride Amine Oxidation (Beta-Hydride Elimination) Pd_Cycle->Hydride Slow Transmetalation Glaser Side Product 1: Diyne (Glaser Homocoupling) Cu_Cycle->Glaser Schiff Side Product 2: Schiff Base (Imine) at C7 Base_Reaction->Schiff Deiodination Side Product 3: 1H-Indole-7-carbaldehyde (Dehalogenation) Hydride->Deiodination

Mechanistic pathways of desired coupling versus primary side reactions.

II. Quantitative Troubleshooting Matrix

Use this self-diagnostic table to identify your specific side product via standard analytical techniques (LC-MS/NMR) and immediately apply the targeted optimization strategy.

Side ProductStructural Identifier (LC-MS / ¹H NMR)Root CauseOptimization Strategy
Glaser Homocoupling (Diyne) [Malkyne​×2−2H]+ Distinct C≡C stretch in IR.Cu(I) co-catalyst combined with trace O₂ exposure[3].Switch to Cu-free conditions ; enforce strict degassing (Freeze-Pump-Thaw).
Schiff Base (Imine) Loss of CHO signal (~10.1 ppm). [M+Base−H2​O]+ Condensation of the 7-CHO group with 1°/2° amine bases.Replace piperidine/diethylamine with 3° amines (DIPEA) or inorganic bases.
Deiodinated Indole [M−I+H]+ New aromatic C-H signal at C3.Slow transmetalation; β-hydride elimination from the amine base.Increase alkyne equivalents; use electron-rich phosphine ligands (e.g., dppf).
N-Alkylated Indole Shift in N-H region. [M+Alkyl]+ Deprotonation of the unprotected N-H by strong bases.Use milder bases; if persistent, pre-protect N-H with a Boc or SEM group.

III. Deep-Dive FAQs

Q1: I am observing massive amounts of diyne byproduct, consuming all my terminal alkyne. How do I stop this? A: You are observing Glaser homocoupling. Copper(I) salts are traditionally used to accelerate transmetalation by forming a copper acetylide intermediate. However, in the presence of even trace amounts of oxygen, copper actively catalyzes the oxidative dimerization of the alkyne[3]. Solution: Transition to a Copper-Free Sonogashira protocol. By utilizing a slightly elevated temperature (40–50 °C) and a robust catalyst like PdCl2​(PPh3​)2​ , you can drive the transmetalation directly from the alkyne to the palladium center without copper[4].

Q2: My LC-MS shows a mass corresponding to the addition of my amine base, and the aldehyde peak in my NMR is gone. What happened? A: Your base is acting as a nucleophile. The 7-carbaldehyde group on the indole ring is highly electrophilic. If you are using standard Sonogashira bases like piperidine, pyrrolidine, or diethylamine, they will rapidly undergo a condensation reaction with the aldehyde to form an imine (Schiff base). Solution: Steric hindrance is your primary defense. Switch to a bulky tertiary amine such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Alternatively, use an inorganic base like Cs2​CO3​ in a polar aprotic solvent (DMF/THF).

Q3: Is it absolutely necessary to protect the indole N-H before the coupling? A: Not always, but it significantly reduces risk. While 3-iodoindoles can undergo coupling unprotected, the acidic N-H can coordinate with the palladium catalyst or undergo unwanted N-alkylation under basic conditions, leading to messy reaction profiles[2]. Solution: If your downstream synthesis permits, protecting the N-H with a robust group (like Boc or SEM) will drastically clean up the reaction profile. If you must proceed unprotected, strictly control the equivalents of your base and avoid highly polar solvents that increase the nucleophilicity of the indole nitrogen.

Q4: I am seeing 1H-indole-7-carbaldehyde (dehalogenation) instead of my product. Why is the C-I bond reducing? A: Deiodination occurs when the oxidative addition complex (Pd-Ar) undergoes reduction before transmetalation can occur. This is typically caused by β-hydride elimination from the aliphatic amine base. Solution: This is a kinetic problem. You must accelerate the transmetalation step. Ensure your terminal alkyne is present in slight excess (1.5 equiv) and consider switching to a more electron-rich ligand system to stabilize the Pd intermediate.

IV. Optimized Copper-Free Experimental Protocol

This methodology is designed as a self-validating system . By systematically eliminating copper and primary/secondary amines, the protocol inherently prevents the formation of diynes and Schiff bases.

Workflow Step1 1. Preparation Pd Cat. & Substrates (Glovebox) Step2 2. Solvent/Base Degassed THF/DIPEA (No 1°/2° Amines) Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (Strict O2 Exclusion) Step2->Step3 Step4 4. Reaction Stir at 40-50°C (Monitor via LCMS) Step3->Step4 Step5 5. Workup NH4Cl Quench & Extract (Avoid Strong Acids) Step4->Step5

Optimized copper-free experimental workflow for sensitive indole substrates.

Step-by-Step Methodology

1. Reagent Preparation (Inert Atmosphere)

  • Action: Inside a glovebox or using strict Schlenk techniques, charge an oven-dried 25 mL Schlenk tube with 3-iodo-1H-indole-7-carbaldehyde (1.0 equiv, 1.0 mmol) and PdCl2​(PPh3​)2​ (5 mol%, 0.05 mmol).

  • Causality: Pd(II) precatalysts are relatively stable, but the active Pd(0) species generated in situ is highly sensitive to oxidation.

2. Solvent and Base Addition

  • Action: Add anhydrous THF (10 mL, to yield a 0.1 M solution) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol).

  • Causality: DIPEA provides the necessary basicity to neutralize the HI byproduct without possessing the nucleophilicity required to attack the 7-carbaldehyde group.

3. Alkyne Addition & Degassing

  • Action: Add the terminal alkyne (1.5 equiv, 1.5 mmol). Seal the Schlenk tube and perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-high purity Argon.

  • Causality: Even in copper-free conditions, trace oxygen can lead to catalyst degradation and minor homocoupling. Complete deoxygenation is non-negotiable.

4. Reaction Execution & Self-Validation

  • Action: Stir the reaction mixture at 40–50 °C.

  • Validation Checkpoint: Monitor via TLC or LC-MS every 2 hours. The reaction mixture should transition from a pale yellow suspension to a homogeneous dark amber solution. The complete disappearance of the starting material mass [M+H]+ confirms successful oxidative addition and transmetalation.

5. Workup

  • Action: Once complete, cool the reaction to room temperature. Quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Causality: A mildly acidic quench ( NH4​Cl ) neutralizes the DIPEA without risking the acid-catalyzed degradation of the sensitive indole core or the aldehyde moiety.

V. References

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. ACS Publications. 1

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. 4

  • Synthesis of β- and γ-Carbolines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. ACS Publications. 2

  • Sonogashira Coupling. Chemistry LibreTexts. 3

Sources

Optimization

common side reactions in Heck coupling of 3-iodo-1H-indole-7-carbaldehyde

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you understand that the Heck coupling of highly functionalized heterocycles is rarely a plug-and-play operation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you understand that the Heck coupling of highly functionalized heterocycles is rarely a plug-and-play operation. The substrate 3-iodo-1H-indole-7-carbaldehyde presents a unique "perfect storm" of reactivity: an easily activated C3-iodide, a nucleophilic free C1-NH, and a highly electrophilic C7-carbaldehyde.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind common side reactions and a self-validating framework to ensure experimental success.

Part 1: Diagnostic Matrix for Side Reactions

Before altering your reaction conditions, you must accurately diagnose the failure mode. Use the following quantitative matrix to map your analytical symptoms to the underlying chemical root causes.

Observed Analytical Symptom (LC-MS / NMR)Primary Suspect (Side Reaction)Mechanistic Root CauseImmediate Corrective Action
Major Mass = [M - 126] (Loss of Iodine, +H)Hydrodehalogenation (Reduction) β -hydride elimination from aliphatic amine bases (e.g., Et 3​ N) transferring a hydride to the Ar-Pd(II) intermediate[1].Replace amine bases with inorganic salts (e.g., Ag 2​ CO 3​ , K 2​ CO 3​ ).
Major Mass = [M + Alkene] , but 1 H-NMR lacks indole NH peak (~11 ppm)Aza-Michael Addition / N-AlkylationThe free 1H-indole NH acts as a nucleophile against electron-deficient alkenes or undergoes C-N coupling[2][3].Protect the indole NH (e.g., Boc, Ts) prior to coupling, or use bulky phosphine ligands.
Complex Mixture , loss of CHO proton signal (~10 ppm) in 1 H-NMRAldol Condensation / CannizzaroThe 7-carbaldehyde is highly electrophilic and degrades under strongly basic conditions or high heat.Protect the aldehyde as a dimethyl acetal, or switch to milder bases (e.g., NaOAc).
Major Mass =[2M - 2I] Homocoupling (3,3'-Biindole)Excess Pd(0) reacting with two equivalents of the aryl iodide in the absence of sufficient alkene coordination.Increase alkene equivalents (2.0 - 3.0 eq) and ensure slow addition of the catalyst.

Part 2: Mechanistic Pathway & Divergence

To troubleshoot effectively, we must visualize where the catalytic cycle diverges from the desired pathway. Oxidative addition of the 3-iodoindole is typically the rate-determining step[4], but the subsequent Ar-Pd(II)-I intermediate is highly sensitive to the reaction environment.

G Start 3-Iodo-1H-indole- 7-carbaldehyde OxAdd Oxidative Addition (Rate-Determining) Start->OxAdd NAlk Aza-Michael / N-Alkylation (Free NH Reactivity) Start->NAlk Base + Alkene AldCond Aldol Condensation (CHO Reactivity) Start->AldCond Strong Base Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Alkene Alkene Insertion PdII->Alkene Normal Pathway Dehal Hydrodehalogenation (Reduction) PdII->Dehal Hydride Source (e.g., Et3N) BetaElim Beta-Hydride Elimination Alkene->BetaElim Product Desired Heck Product BetaElim->Product

Mechanistic divergence of 3-iodo-1H-indole-7-carbaldehyde during Heck coupling.

Part 3: Deep-Dive Troubleshooting FAQs

Q1: I am recovering massive amounts of 1H-indole-7-carbaldehyde (dehalogenated product) instead of my desired Heck adduct. Why is this happening? A: This is the most notorious side reaction for 3-iodoindoles[1][5]. Once the Pd(0) inserts into the C-I bond, the resulting Ar-Pd(II)-I complex requires an alkene to insert. If you are using an aliphatic amine base like triethylamine (Et 3​ N) or diisopropylethylamine (DIPEA), the Pd(II) center can undergo β -hydride elimination from the amine itself. This generates a Pd-Hydride species, which rapidly undergoes reductive elimination to yield the dehalogenated indole. Fix: Eliminate aliphatic amines. Switch to inorganic bases like Ag 2​ CO 3​ or K 2​ CO 3​ . Silver salts are particularly effective as they precipitate AgI, driving the equilibrium forward and creating a highly reactive cationic Pd intermediate.

Q2: My LC-MS shows a mass corresponding to the product, but the 1 H-NMR is missing the characteristic indole NH proton at ~11 ppm. What went wrong? A: You have encountered competitive N-alkylation. The free NH of the indole is nucleophilic. In the presence of a base and an electron-deficient alkene (such as an acrylate or acrylamide), the indole can undergo a base-catalyzed aza-Michael addition directly to the alkene, bypassing the palladium cycle entirely. Alternatively, Pd-catalyzed C-N Buchwald-Hartwig-type coupling can occur[2][3]. Fix: The most robust solution is to protect the indole NH with a Boc or Tosyl group prior to the Heck coupling. If protection is not an option, use strictly anhydrous conditions, bulky phosphine ligands (like tri-o-tolylphosphine) to favor C-C coupling, and avoid polar aprotic solvents like DMF which enhance NH nucleophilicity.

Q3: The reaction mixture turns black immediately, and I observe a complex mixture of degradation products with no aldehyde peak in the NMR. A: The 7-carbaldehyde moiety is highly reactive. If you are using strong bases (e.g., NaOH, KOH, or even prolonged heating with K 2​ CO 3​ ) and your alkene (or solvent) has α -protons, cross-aldol condensations will rapidly consume your starting material. Furthermore, rapid blackening indicates the collapse of the Pd catalyst into inactive "Pd black" nanoparticles before the productive cycle can begin. Fix: Protect the aldehyde as a dimethyl acetal. To prevent Pd black formation, ensure your catalyst is properly ligated before adding the substrate, and consider adding a tetraalkylammonium salt (e.g., TBAB) to stabilize the palladium nanoparticles.

Part 4: Troubleshooting Logic Workflow

Use this decision tree to rapidly correct course mid-experiment based on your first LC-MS/NMR pull.

Workflow Q1 Is the desired Heck product yield < 20%? CheckMass Analyze Crude by LC-MS Q1->CheckMass Yes MassDehal Major Mass =[M-126+H] (Dehalogenation) CheckMass->MassDehal MassNAlk Major Mass = [M+Alkene] Missing NH on NMR CheckMass->MassNAlk MassDeg Complex Mixture / Loss of CHO signal CheckMass->MassDeg FixDehal Action: Switch to Ag2CO3, Avoid Triethylamine MassDehal->FixDehal FixNAlk Action: Protect Indole NH (Boc or Ts) MassNAlk->FixNAlk FixDeg Action: Protect Aldehyde (Acetal) or Use Weak Base MassDeg->FixDeg

Diagnostic workflow for identifying and resolving Heck coupling failures.

Part 5: Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility, this protocol incorporates In-Process Controls (IPCs) . Do not proceed to the next step unless the validation criteria are met.

Phase 1: Catalyst Pre-Activation

  • In an oven-dried Schlenk flask under Argon, add Pd(OAc) 2​ (5 mol%) and Tri-o-tolylphosphine (10 mol%).

  • Add anhydrous 1,4-Dioxane (degassed via freeze-pump-thaw). Stir at room temperature for 15 minutes.

    • IPC Validation 1: The solution must transition from a yellow/orange suspension to a homogenous deep red/burgundy solution. This confirms the reduction of Pd(II) to the active Pd(0)L n​ species. If it turns black, oxygen has infiltrated; abort and restart.

Phase 2: Reagent Assembly 3. To the active catalyst solution, add the substrate: 3-iodo-1H-indole-7-carbaldehyde (1.0 eq). (Note: For highest yields, pre-protect the NH and CHO groups). 4. Add the alkene (e.g., tert-butyl acrylate) (2.5 eq). The excess compensates for any potential alkene volatility or side-polymerization. 5. Add Ag 2​ CO 3​ (1.5 eq) as the base and halide scavenger.

Phase 3: Reaction Execution & Monitoring 6. Heat the reaction mixture to 85°C. 7. IPC Validation 2 (1 Hour Mark): Withdraw a 10 μ L aliquot, dilute in MeCN, and run a rapid LC-MS.

  • If the ratio of Dehalogenated Indole to Product is > 1:5, lower the temperature to 75°C to suppress the β -hydride elimination side reaction.

  • If unreacted starting material remains but no side products are visible, increase temperature to 95°C.

Phase 4: Quench and Isolation 8. Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove AgI salts and Pd black. 9. Wash the organic layer with water, then brine. Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Part 6: References

  • Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents. Arabian Journal of Chemistry. 1

  • Intramolecular Heck Coupling of Alkenyl 3-Iodoindole-2-carboxamide Derivatives. Synlett.5

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC / NIH. 2

  • Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics - ACS Publications.4

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing. 3

Sources

Troubleshooting

purification methods for crude 3-iodo-1H-indole-7-carbaldehyde reaction mixtures

Welcome to the Technical Support Center for indole functionalization workflows. 3-Iodo-1H-indole-7-carbaldehyde is a critical building block in the synthesis of complex pharmaceutical agents, including reverse-turn mimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole functionalization workflows. 3-Iodo-1H-indole-7-carbaldehyde is a critical building block in the synthesis of complex pharmaceutical agents, including reverse-turn mimetics and kinase inhibitors. Because electrophilic iodination at the C-3 position often yields complex crude mixtures containing unreacted starting materials, over-iodinated byproducts, and residual halogens, achieving >95% purity requires a highly strategic purification approach.

This guide provides troubleshooting FAQs, quantitative impurity profiles, and self-validating standard operating procedures (SOPs) to ensure reproducible isolation of your target compound.

Part 1: Troubleshooting & FAQs

Q1: My crude organic extract remains dark brown or purple even after multiple aqueous washes. How do I remove this persistent coloration? A: The dark coloration is almost certainly caused by unreacted molecular iodine ( I2​ ).

  • Causality: Iodine is highly lipophilic and highly soluble in organic extraction solvents like ethyl acetate (EtOAc); it will not partition effectively into plain water or brine.

  • Solution: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate acts as a reducing agent, converting lipophilic I2​ into highly water-soluble iodide ions ( I− ), which immediately partition into the aqueous phase[1].

Q2: Flash chromatography is failing to separate my product from the unreacted 1H-indole-7-carbaldehyde. What solvent system is best? A: Unreacted starting material (SM) and the 3-iodo product often have similar retention factors ( Rf​ ) in standard non-polar/polar mixtures because the primary hydrogen-bonding sites (the indole N-H and the aldehyde C=O) remain unchanged.

  • Causality: The heavy iodine atom at C-3 only slightly increases the lipophilicity and polarizability of the molecule.

  • Solution: Utilize a shallow, highly controlled gradient of Hexane/EtOAc (starting at 95:5 and slowly increasing to 80:20). Pre-absorbing the crude mixture onto silica gel (dry loading) is critical to prevent band broadening and ensure sharp separation.

Q3: NMR analysis of my "purified" product shows a persistent impurity with a missing indole C-2 proton signal. What is this, and how do I remove it? A: This is the 2,3-diiodo-1H-indole-7-carbaldehyde byproduct.

  • Causality: The C-3 position of the indole ring is the most nucleophilic site. However, once iodinated, the C-2 position can also undergo electrophilic aromatic substitution if an excess of the iodinating agent (e.g., I2​ /KOH) is present or if reaction times are prolonged.

  • Solution: Di-iodinated indoles are significantly less soluble in cold alcohols than mono-iodinated indoles. Perform a recrystallization from 2[2]. The pure mono-iodo product will crystallize upon cooling, while trace di-iodo impurities often remain in the mother liquor (or vice versa depending on the exact concentration, allowing separation by filtration).

Q4: My purified product degrades over time, turning dark and showing new spots on TLC near the baseline. Why? A: Two degradation pathways are likely occurring: 1) Photo-degradation of the C-I bond, releasing trace I2​ (causing the dark color), and 2) Auto-oxidation of the C-7 carbaldehyde to a carboxylic acid (the baseline spot).

  • Causality: 3-iodoindoles are inherently3[3].

  • Solution: Store the purified solid in an amber vial under an inert atmosphere (Argon or N2​ ) at -20°C.

Part 2: Quantitative Impurity Profiling

To effectively monitor your purification, reference the following structural indicators and chromatographic behaviors for common reaction components.

Impurity / ComponentStructural Indicator (1H-NMR / TLC)Typical Rf​ (Hexane:EtOAc 3:1)Primary Removal Strategy
Unreacted 1H-indole-7-carbaldehyde Presence of C-3 proton (~7.3 ppm)0.35Flash Chromatography (Shallow gradient)
3-iodo-1H-indole-7-carbaldehyde Target Product 0.40 N/A
2,3-diiodo-1H-indole-7-carbaldehyde Absence of C-2 proton (~7.5 ppm)0.45Recrystallization (Isopropanol/Ethanol)
Molecular Iodine ( I2​ ) Dark brown/purple colorationBaseline / StreakingLiquid-Liquid Extraction (Aq. Na2​S2​O3​ )
1H-indole-7-carboxylic acid Broad -OH peak, baseline TLC spot0.05Basic aqueous wash ( NaHCO3​ ) or Column

Part 3: Standard Operating Procedures (SOPs)

These self-validating protocols are designed to be executed sequentially to isolate the pure target compound from a standard I2​ /KOH/DMF reaction mixture.

Protocol A: Reaction Quenching & Liquid-Liquid Extraction

This step removes the reaction solvent (DMF), inorganic salts, and unreacted iodine.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) equivalent to 1/3 of the reaction volume to quench unreacted iodine[1].

  • Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc)[4].

  • Wash the combined organic layers with distilled water (3x) to remove residual DMF, followed by a final brine wash.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint: The organic phase must transition from dark purple/brown to pale yellow or colorless, confirming the complete reduction of molecular iodine.

Protocol B: Flash Column Chromatography

This step separates the target compound from unreacted starting material and polar degradation products.

  • Dissolve the concentrated crude solid in a minimum amount of DCM, add silica gel (approx. 3x the crude mass), and evaporate to dryness to create a dry-load powder.

  • Pack a silica gel column using 100% Hexane.

  • Load the dry powder and elute using a shallow step-gradient starting from 100% Hexane, gradually increasing to 80:20 Hexane:EtOAc[1].

  • Collect fractions and monitor via TLC (UV active at 254 nm).

  • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) of the combined product fractions should show a single UV-active spot at Rf​ ~0.40, completely resolved from the starting material spot at Rf​ ~0.35.

Protocol C: Recrystallization (Polishing Step)

This step removes trace 2,3-diiodo impurities that co-elute during chromatography.

  • If NMR indicates the presence of 2,3-diiodo impurities, dissolve the semi-pure solid in a minimum volume of boiling ethanol or isopropanol[2].

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to induce crystallization.

  • Filter the precipitate using a Büchner funnel and wash with ice-cold solvent.

  • Dry the purified crystals under high vacuum and store in an amber vial at -20°C under Argon[3].

  • Validation Checkpoint: 1 H-NMR (CDCl 3​ or DMSO-d 6​ ) must show a sharp singlet for the C-2 proton (typically around 7.5-7.6 ppm) integrating to 1H, confirming the absence of the 2,3-diiodo impurity.

Part 4: Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (3-iodo-1H-indole-7-carbaldehyde in DMF) Quench Quench with Aq. Na2S2O3 (Reduces I2 to I-) Start->Quench Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction OrgPhase Organic Phase (Product + Organic Impurities) Extraction->OrgPhase Retain AqPhase Aqueous Phase (Salts, DMF, Water) Extraction->AqPhase Discard Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase->Chromatography Concentrate Recryst Recrystallization (EtOH or iPrOH) Chromatography->Recryst If di-iodo impurities remain Pure Pure 3-iodo-1H-indole-7-carbaldehyde (Store at -20°C in dark) Chromatography->Pure If >95% pure Recryst->Pure

Workflow for the extraction and purification of 3-iodo-1H-indole-7-carbaldehyde.

References

  • US8940739B2 - Compound of a reverse-turn mimetic and a production method and use therefor. Google Patents. 4

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. SciSpace. 1

  • Supporting information for Enantioselective Synthesis of Cyclohepta[b]indoles via Pd-catalyzed Cyclopropane C-H Activation. DOI. 2

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation. D-NB.info. 3

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Iodo-1H-Indole-7-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to providing in-depth guidance on catalyst selection and troubleshooting for cross-coupling reactions invo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to providing in-depth guidance on catalyst selection and troubleshooting for cross-coupling reactions involving the versatile building block, 3-iodo-1H-indole-7-carbaldehyde. This resource is designed to move beyond simple protocols, offering insights into the "why" behind experimental choices to empower you to overcome common challenges and optimize your synthetic routes.

The unique electronic and steric properties of this substrate, featuring an electron-withdrawing carbaldehyde and a potentially coordinating indole N-H group, necessitate a carefully considered approach to catalyst system selection. This guide provides a structured framework for navigating these complexities.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 3-iodo-1H-indole-7-carbaldehyde is resulting in low to no yield. What are the likely causes?

A1: Low conversion rates with this substrate are a common challenge and can often be attributed to a few key factors:

  • Inappropriate Catalyst/Ligand Combination: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. The electron-deficient nature of the indole ring, exacerbated by the C7-carbaldehyde, and the presence of the coordinating N-H group, often requires more specialized ligands.[1][2]

  • Catalyst Inhibition by the Indole N-H: The acidic proton of the indole's N-H can interact with the palladium center, leading to catalyst deactivation or the formation of off-cycle, dormant complexes.[1][3]

  • Suboptimal Base and Solvent Selection: The choice of base is critical not only for the transmetalation step but also to avoid unwanted side reactions. The solvent system must ensure the solubility of all components for efficient reaction kinetics.[2][4]

  • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of the reaction mixture is a frequent cause of catalyst decomposition and reaction failure.[1][5]

Q2: What are the most common side products I should be aware of when working with 3-iodo-1H-indole-7-carbaldehyde?

A2: Several side reactions can compete with your desired coupling:

  • Protodeiodination: Replacement of the iodine atom with a hydrogen from the solvent or trace water, resulting in the formation of 1H-indole-7-carbaldehyde. This is often promoted by elevated temperatures or an inappropriate choice of base.

  • Homocoupling (Glaser-type): In Sonogashira couplings, the terminal alkyne can couple with itself, especially if the cross-coupling is slow. This is often mediated by the copper co-catalyst.

  • Decomposition of Starting Material: Indole aldehydes can be sensitive to strongly basic or high-temperature conditions, leading to decomposition.[6]

  • N-Arylation/N-Vinylation: While less common at the C3-iodo position, direct coupling at the indole nitrogen can occur under certain conditions, particularly in copper-catalyzed or specific palladium-catalyzed amination conditions.

Q3: Is protection of the indole N-H group necessary for successful coupling?

A3: Not always, but it is a crucial factor to consider.

  • To Protect or Not to Protect? The decision depends on the specific coupling reaction and the chosen catalytic system. For many Suzuki, Heck, and Sonogashira reactions, conditions have been developed that are tolerant of the free N-H.[7][8] However, if you are experiencing catalyst inhibition or low yields, N-protection is a primary troubleshooting step.[1]

  • Common Protecting Groups: The Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl) groups are commonly used.[9][10] The choice of protecting group can influence the electronic properties of the indole ring; electron-withdrawing groups like Boc can sometimes decrease the nucleophilicity of the indole system and hinder subsequent reactions.[10]

Troubleshooting and Optimization Guides

This section provides a structured approach to catalyst selection and reaction optimization for the most common cross-coupling reactions performed with 3-iodo-1H-indole-7-carbaldehyde.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For 3-iodo-1H-indole-7-carbaldehyde, the key is selecting a robust catalyst system that can overcome the challenges posed by the substrate.

Catalyst and Ligand Selection:
Catalyst System ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like XPhos Pd G3.These are common and effective Pd(0) sources. Pre-catalysts can offer cleaner formation of the active catalytic species and are often more robust.[2][4][11]
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf).These ligands promote the crucial oxidative addition and reductive elimination steps, which can be sluggish with sterically hindered or electron-deficient substrates. They also help to stabilize the palladium center and prevent decomposition.[1][2]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃.A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation. Screening of bases is often necessary.[2][12]
Solvent Aprotic polar solvents like 1,4-dioxane, DME, or THF, often with a small amount of water.The organic solvent ensures solubility, while water can facilitate the transmetalation step. However, excessive water can lead to protodeiodination.[2]
Troubleshooting Flowchart for Low Yield in Suzuki Coupling:

Caption: A logical approach to troubleshooting low-yield Suzuki coupling reactions.

General Experimental Protocol (Starting Point):
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-1H-indole-7-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and finely ground K₂CO₃ (2.5 eq.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).

  • Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[13]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Guide 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds, providing access to alkynylated indoles.

Catalyst and Ligand Selection:
Catalyst System ComponentRecommendationRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄.These are the classic and often effective catalysts for Sonogashira couplings.[7][14]
Copper Co-catalyst Copper(I) iodide (CuI).CuI is the standard co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[7][14]
Ligand Triphenylphosphine (PPh₃) is often sufficient.The ligand stabilizes the palladium catalyst. For more challenging substrates, other phosphine ligands can be screened.
Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).The amine base acts as both a base and often as the solvent. It is crucial for deprotonating the terminal alkyne.[7][14]
Solvent The amine base itself or a co-solvent like THF or DMF.The choice of solvent depends on the solubility of the starting materials.
Troubleshooting Common Sonogashira Coupling Issues:

Caption: Troubleshooting guide for Sonogashira coupling reactions.

General Experimental Protocol (Starting Point):
  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-1H-indole-7-carbaldehyde (1.0 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add degassed triethylamine.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).[7]

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Guide 3: Heck Coupling

The Heck reaction enables the arylation or vinylation of alkenes. With 3-iodo-1H-indole-7-carbaldehyde, careful selection of the base and additives is important.

Catalyst and Ligand Selection:
Catalyst System ComponentRecommendationRationale
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃.These are common and effective Pd(0) sources for Heck reactions.[15][16]
Ligand Phosphine ligands such as P(o-tol)₃ or PPh₃. For more challenging substrates, bulky biarylphosphine ligands can be beneficial.The ligand choice influences the regioselectivity and efficiency of the reaction.[16]
Base An inorganic base like K₂CO₃, NaOAc, or an organic base like Et₃N.The base is required to neutralize the HX generated during the catalytic cycle.[15][16]
Solvent Polar aprotic solvents such as DMF, NMP, or acetonitrile.These solvents facilitate the reaction by stabilizing the polar intermediates in the catalytic cycle.[16]
Troubleshooting Heck Coupling Reactions:
  • Issue: Low Conversion

    • Possible Cause: Inefficient catalyst system.

    • Solution: Screen different phosphine ligands, from simple triarylphosphines to more complex biarylphosphine ligands. Consider using a pre-catalyst.

  • Issue: Poor Regioselectivity (in unsymmetrical alkenes)

    • Possible Cause: Ligand and/or additive effects.

    • Solution: The regioselectivity of the Heck reaction can be influenced by the steric and electronic properties of the phosphine ligand. Experiment with different ligands to favor the desired isomer.

  • Issue: Double Bond Isomerization

    • Possible Cause: Palladium-hydride species re-adding to the product.

    • Solution: Adding a silver or thallium salt can sometimes suppress double bond isomerization by acting as a halide scavenger.

References

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Catalysis. (2021, February 9). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Retrieved from [Link]

  • ACS Catalysis. (2025, December 24). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. Retrieved from [Link]

  • PubMed Central. (n.d.). An Indole Dearomatization Strategy for the Synthesis of Pseudo‐Natural Products. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling : r/Chempros. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

  • ACS Publications. (2005, December 6). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

  • PubMed Central. (n.d.). Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]

  • MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

  • PubMed Central. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved from [Link]

  • ACS Publications. (2022, March 11). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Retrieved from [Link]

  • ChemRxiv. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2005, July 13). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]

  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Indole Nucleophile Triggers Mechanistic Divergence in Ni-Photoredox N–Arylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]

  • Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

  • ACS Publications. (2021, March 30). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (2023, March 3). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2009, January 15). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]

  • ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • Wipf Group. (2007, January 30). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • RSC Publishing. (2021, March 25). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl]2 precatalysts: catalyst evaluation and mechanism. Retrieved from [Link]

  • ACS Publications. (2004, September 9). Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides. Retrieved from [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings : r/Chempros. Retrieved from [Link]

  • ScienceDirect. (n.d.). C-H functionalization of indoles and oxindoles through CDC reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki-Miyaura Reactions

Welcome to the Advanced Applications Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation. However, when working with complex heterocycles like 3-iodo-1H-indole-7-carbaldehyde , researchers frequently encounter a critical failure mode: the excessive formation of symmetric biaryl byproducts (boronic acid homocoupling).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress homocoupling and maximize your cross-coupling yields.

Part 1: Mechanistic Causality – Understanding the Divergent Pathways

To effectively troubleshoot, we must first understand the causality behind the failure. The C3-iodo bond of 3-iodo-1H-indole-7-carbaldehyde is highly primed for oxidative addition. However, the unprotected indole N–H and the electron-withdrawing C7-formyl group can complicate the reaction environment. If strong bases are used, the N–H can be deprotonated, potentially altering the solubility of the electrophile or leading to off-target palladium coordination. This slows down the desired transmetalation step.

When the cross-coupling cycle decelerates, parasitic side reactions dominate. The most prominent is oxygen-mediated homocoupling. Even trace amounts of dissolved O₂ will rapidly oxidize the active Pd(0) catalyst into a Pd(II)-peroxo complex. This species undergoes a double transmetalation with two equivalents of your boronic acid, followed by reductive elimination to yield the undesired Ar–Ar homocoupled byproduct[1][2].

Pathway Pd0 Pd(0) Active Catalyst OA Oxidative Addition (3-Iodo-1H-indole-7-carbaldehyde) Pd0->OA Fast Oxidation O2 Oxidation (Poor Degassing) Pd0->Oxidation O2 Contamination TransMet Transmetalation (Ar-B(OH)2 + Base) OA->TransMet Controlled Rate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Product (Ar-Indole) RedElim->Product PdPeroxo Pd(II)-Peroxo Complex Oxidation->PdPeroxo DoubleTM Double Transmetalation (2x Ar-B(OH)2) PdPeroxo->DoubleTM DoubleTM->Pd0 Catalyst Regeneration HomoProduct Homocoupled Byproduct (Ar-Ar) DoubleTM->HomoProduct

Divergent catalytic pathways: Desired cross-coupling vs. oxygen-mediated homocoupling.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive amounts of symmetric biaryl (Ar–Ar) instead of my desired indole product? A: The primary culprit is oxygen contamination. O₂ converts the active Pd(0) into a Pd(II)-peroxo complex that rapidly consumes two equivalents of boronic acid[1][3]. Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂) without a proper reducing mechanism, the initial reduction of Pd(II) to the active Pd(0) state consumes your boronic acid, generating a stoichiometric amount of homocoupled byproduct right at the start of the reaction[4][5].

Q2: How does the choice of ligand influence the competition between cross-coupling and homocoupling? A: Ligand architecture is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) are highly effective[3][6]. Their electron-donating nature accelerates both oxidative addition and reductive elimination. More importantly, their massive steric bulk creates a crowded coordination sphere around the palladium center. This steric hindrance physically blocks the simultaneous coordination of two boronic acid molecules, effectively shutting down the double-transmetalation pathway that leads to homocoupling[3][6].

Q3: Does the rate of boronic acid addition matter for 3-iodo-1H-indole-7-carbaldehyde? A: Absolutely. High instantaneous concentrations of boronic acid strongly favor bimolecular homocoupling. By utilizing a syringe pump to slowly add the boronic acid over 30–60 minutes, you keep its local concentration artificially low. This kinetic control ensures the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid dimerization[3].

Q4: How should I handle the N–H and C7–CHO groups on the indole during this reaction? A: While Suzuki couplings generally tolerate formyl groups, the acidic N–H of the indole can interfere if the base is too strong. Strong bases (like NaOH or KOtBu) can deprotonate the indole, leading to poor solubility or unwanted catalyst coordination. Using milder bases like K₃PO₄ or K₂CO₃ prevents these side reactions and minimizes protodeboronation of your boronic acid[4][6].

Part 3: Quantitative Data Insights

The following table summarizes the optimization landscape for coupling 3-iodo-1H-indole-7-carbaldehyde with a standard arylboronic acid. Notice how the combination of precatalyst choice, degassing technique, and addition rate drastically shifts the product distribution.

Catalyst / Ligand SystemBase (Eq)Atmosphere / Degassing MethodBoronic Acid AdditionCross-Coupling YieldHomocoupling Yield
Pd(OAc)₂ / PPh₃ (5 mol%)K₂CO₃ (3.0)Air (No degassing)Bolus (All at once)22%68%
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5)N₂ (Sparged 10 min)Bolus (All at once)54%31%
Pd₂(dba)₃ / SPhos (2 mol%)K₃PO₄ (2.0)Argon (Freeze-Pump-Thaw)Bolus (All at once)81%9%
SPhos-Pd-G3 (2 mol%) K₃PO₄ (2.0) Argon (Freeze-Pump-Thaw) Slow Addition (1 hr) 95% < 2%

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and minimize homocoupling, utilize this self-validating protocol utilizing a Generation 3 (G3) Buchwald precatalyst and slow-addition kinetics.

Step 1: Rigorous Solvent Degassing (The most critical failure point)

  • Prepare a solvent mixture of 1,4-Dioxane and HPLC-grade H₂O in a 4:1 ratio.

  • Transfer the solvent to a Schlenk flask and perform three continuous cycles of the Freeze-Pump-Thaw method using liquid nitrogen and a high-vacuum manifold[3][5].

  • Validation Check: The solvent must show no bubbling upon thawing under static vacuum during the final cycle. Backfill with ultra-pure Argon.

Step 2: Reagent Assembly

  • In a dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1H-indole-7-carbaldehyde (1.0 mmol, 1.0 eq), SPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)[3], and finely milled anhydrous K₃PO₄ (2.0 mmol, 2.0 eq)[6].

  • Evacuate and backfill the flask with Argon three times.

  • Add 4.0 mL of the degassed 1,4-Dioxane/H₂O mixture. Heat the reaction block to 80 °C.

Step 3: Kinetic Addition of Boronic Acid

  • In a separate, argon-purged vial, dissolve the arylboronic acid (1.2 mmol, 1.2 eq) in 1.0 mL of degassed 1,4-Dioxane.

  • Draw the solution into a gas-tight syringe.

  • Using a syringe pump, add the boronic acid solution dropwise to the heated reaction mixture over exactly 60 minutes[3].

  • Validation Check: Monitor the reaction via LC-MS 15 minutes after the addition is complete. The absence of an [M+H] peak corresponding to the Ar–Ar dimer validates that the slow-addition and degassing protocols were successful.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (2 × 10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews.[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". PubMed Central (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 3-Iodo- vs. 3-Bromo-1H-indole-7-carbaldehyde in Late-Stage Functionalization

As drug development increasingly relies on complex heterocyclic scaffolds, the strategic functionalization of indoles remains a cornerstone of medicinal chemistry. Both 3-iodo-1H-indole-7-carbaldehyde and 3-bromo-1H-indo...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic scaffolds, the strategic functionalization of indoles remains a cornerstone of medicinal chemistry. Both 3-iodo-1H-indole-7-carbaldehyde and 3-bromo-1H-indole-7-carbaldehyde serve as critical building blocks. While the C7-carbaldehyde group provides a versatile handle for downstream derivatization[1], the choice of halogen at the C3 position fundamentally dictates the molecule's behavior in transition-metal-catalyzed cross-coupling reactions.

This guide provides an objective, data-driven comparison of these two substrates, exploring the mechanistic causality behind their reactivity and offering self-validating experimental protocols for researchers.

Mechanistic Causality: Bond Dissociation and Electronic Interplay

To understand the divergent reactivity of these two molecules, we must analyze the interplay between the carbon-halogen (C-X) bond strength and the electronic influence of the C7-formyl group.

The Electronic Influence of the C7-Carbaldehyde

The indole C3 position is inherently electron-rich, which traditionally makes the oxidative addition of C-Br bonds sluggish compared to electron-deficient aryl halides. However, the formyl group at the C7 position acts as a strong electron-withdrawing group (EWG). By pulling electron density through the conjugated indole system, the C7-aldehyde slightly increases the electrophilicity of the C3 carbon, making both the iodo and bromo variants more reactive than their unsubstituted indole counterparts[2].

Halogen Divergence: C-I vs. C-Br

Despite the activating effect of the C7-aldehyde, the bond dissociation energy (BDE) remains the dominant kinetic factor[3]:

  • 3-Iodo-1H-indole-7-carbaldehyde (C-I Bond): With a BDE of approximately 65 kcal/mol, the C-I bond undergoes rapid oxidative addition with Pd(0) complexes. The reaction is typically under transmetalation control, allowing for mild conditions (room temperature to 50 °C) and the use of standard, less sterically demanding phosphine ligands like PPh 3​ .

  • 3-Bromo-1H-indole-7-carbaldehyde (C-Br Bond): The stronger C-Br bond (~81 kcal/mol) shifts the kinetic bottleneck, making oxidative addition the rate-determining step. This necessitates elevated temperatures (80–110 °C) and highly active, sterically hindered ligands (e.g., Q-Phos, dppf, or XPhos) to force the Pd(0) insertion and prevent catalyst deactivation[4].

Quantitative Data Comparison

The following table summarizes the operational differences between the two substrates in standard cross-coupling environments.

Reactivity Metric3-Iodo-1H-indole-7-carbaldehyde3-Bromo-1H-indole-7-carbaldehyde
C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Optimal Suzuki Coupling Temp 25 °C – 50 °C80 °C – 100 °C
Preferred Pd Catalyst / Ligand Pd(PPh 3​ ) 4​ or Pd(OAc) 2​ / PPh 3​ Pd 2​ (dba) 3​ / Q-Phos or Pd(dppf)Cl 2​
Standard Reaction Time 2 – 4 hours12 – 24 hours
Risk of Protodehalogenation Low (rapid transmetalation)Moderate (if transmetalation is slow)
Chemoselectivity Profile Halogen reacts selectively over C7-CHOHigher risk of C7-CHO side reactions due to heat

Experimental Workflows: Self-Validating Suzuki-Miyaura Protocol

To ensure scientific integrity, the following protocol for the Suzuki-Miyaura cross-coupling (using phenylboronic acid) is designed as a self-validating system . It incorporates built-in analytical checkpoints to verify causality and reaction health at each step.

Step 1: Catalyst Activation & Degassing
  • Preparation: In a Schlenk flask, combine the indole substrate (1.0 eq), phenylboronic acid (1.5 eq), and K 2​ CO 3​ (2.0 eq).

  • Solvent: Add a 4:1 mixture of THF/H 2​ O (for the 3-iodo variant) or 1,4-Dioxane/H 2​ O (for the 3-bromo variant).

  • Degassing: Sparge the mixture with N 2​ for 15 minutes.

    • Validation Checkpoint 1 (Oxygen Exclusion): Upon adding the Pd catalyst, the solution must remain a clear, pale yellow/orange. Rapid turning to an opaque black indicates oxygen ingress and premature Pd(0) oxidation to inactive "Pd black," invalidating the catalytic cycle.

Step 2: Kinetic Divergence (Catalyst Addition)
  • For 3-Iodo: Add 5 mol% Pd(PPh 3​ ) 4​ . Heat to 50 °C. The low activation barrier of the C-I bond allows this mild catalyst to efficiently drive the reaction.

  • For 3-Bromo: Add 5 mol% Pd(dppf)Cl 2​ . Heat to 90 °C. The bidentate dppf ligand increases the electron density on the Pd center, forcing the difficult oxidative addition into the C-Br bond.

Step 3: Analytical Monitoring (The Feedback Loop)
  • TLC (Hexane/EtOAc 3:1): Monitor the disappearance of the starting material.

    • Validation Checkpoint 2 (Chemoselectivity): Under 254 nm UV, you should observe a single major new spot. Multiple highly polar spots suggest the C7-aldehyde is undergoing unwanted nucleophilic attack or Cannizzaro-type disproportionation due to excessive base and heat (a higher risk for the 3-bromo variant).

  • LC-MS Analysis:

    • Validation Checkpoint 3 (Transmetalation Health): Confirm the product mass (M+H)+ . For the 3-bromo derivative, specifically check for a (M−Br+H)+ peak. The presence of this debrominated indole indicates stalled transmetalation, signaling the need for a more active ligand (e.g., switching from dppf to Q-Phos)[4].

Step 4: Workup

Quench with water, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via silica gel chromatography to isolate the C3-functionalized indole-7-carbaldehyde.

Mandatory Visualization: Catalytic Cycle Divergence

The following diagram illustrates the mechanistic divergence between the two substrates during the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 3-Iodo: Fast (RT to 50°C) 3-Bromo: Slow (80°C+) PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Cleavage of C-X Trans Transmetalation (Boronic Acid) PdII->Trans Base Activation PdII_Trans Pd(II) Intermediate (Ar-Pd-Ar') Trans->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Substituted Indole-7-carbaldehyde RedElim->Product Product Release

Pd-Catalyzed Cross-Coupling Cycle: Divergent Oxidative Addition of 3-Haloindoles.

References

  • [3] Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions - ACS Publications. 3

  • [2] Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation... - The Journal of Organic Chemistry, ACS Publications. 2

  • [4] Convenient Synthesis of Chiral Tryptophan Derivatives Using Negishi Cross-Coupling - ResearchGate. 4

  • [1] Cas 1074-88-0, Indole-7-carboxaldehyde - LookChem. 1

Sources

Comparative

confirming the structure of products derived from 3-iodo-1H-indole-7-carbaldehyde

As a Senior Application Scientist, navigating the derivatization of highly functionalized scaffolds like 3-iodo-1H-indole-7-carbaldehyde (CAS 1251834-02-2) requires rigorous analytical oversight. This bifunctional molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the derivatization of highly functionalized scaffolds like 3-iodo-1H-indole-7-carbaldehyde (CAS 1251834-02-2) requires rigorous analytical oversight. This bifunctional molecule is a cornerstone in the synthesis of reverse-turn mimetics, kinase inhibitors, and advanced pharmaceutical agents[1][2]. It presents three distinct reactive handles: an electron-rich C3-iodide primed for palladium-catalyzed cross-coupling, an electrophilic C7-carbaldehyde susceptible to condensation or olefination, and an N1-amine available for alkylation.

Because these sites can be functionalized independently, confirming the exact regiochemistry, chemoselectivity, and spatial arrangement of the resulting products is paramount[3]. This guide objectively compares the analytical workflows available for structural elucidation and provides self-validating experimental protocols to ensure absolute confidence in your synthetic products.

Comparative Analysis of Structural Elucidation Workflows

To confirm the structure of 3-iodo-1H-indole-7-carbaldehyde derivatives, researchers must choose an analytical workflow that balances throughput with resolving power. Relying solely on 1D NMR can lead to misassignments, particularly when differentiating between N1-alkylation and C-alkylation, or when confirming the retention of the C7-aldehyde during aggressive C3 cross-couplings.

Table 1: Comparison of Analytical Workflows for Indole Derivatives

Analytical WorkflowPrimary OutputBest Used ForLimitationsCausality / Rationale for Use
Routine LC-MS / 1D NMR Mass-to-charge ratio, basic connectivityHigh-throughput screening of reaction librariesCannot definitively prove regiochemistry or 3D stereochemistryValidates the success of the chemical transformation (e.g., loss of iodine, addition of aryl mass) but assumes regiocontrol based on reagent bias.
Advanced 2D NMR (HSQC/HMBC/NOESY) Through-bond and through-space atomic connectivityConfirming exact regiochemistry (e.g., C3 vs. N1 substitution)Requires high sample purity (>95%) and longer acquisition timesCrucial for bifunctional scaffolds. HMBC bridges the gap between the indole core and the new functional group via 3JCH​ couplings.
X-Ray Crystallography Absolute 3D spatial arrangementComplex stereocenters, ambiguous E/Z olefin geometriesDependent on the ability to grow high-quality single crystalsProvides undeniable proof of structure, particularly for complex rotational conformers around the C7 position[4].

Analytical Workflow & Logical Decision Trees

When a derivatization reaction is performed on 3-iodo-1H-indole-7-carbaldehyde, the analytical pipeline must follow a logical sequence to prevent false positives.

G Start 3-iodo-1H-indole-7-carbaldehyde C3 C3 Cross-Coupling (Suzuki/Heck) Start->C3 C7 C7 Condensation (Wittig/Reductive Amination) Start->C7 N1 N1 Alkylation/ Protection Start->N1 HRMS HRMS (Mass/Formula) C3->HRMS C7->HRMS N1->HRMS NMR1D 1D NMR (Purity/Basic Structure) HRMS->NMR1D NMR2D 2D NMR (Regiochemistry/HMBC) NMR1D->NMR2D XRAY X-Ray (Absolute Stereochemistry) NMR2D->XRAY If crystals form

Fig 1. Analytical workflow for confirming regioselective derivatization of the indole scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently includes checkpoints that confirm the validity of the previous step, eliminating assumptions.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3

Because the C3 position of the indole ring is highly electron-rich, oxidative addition of the C3-I bond to Pd(0) is exceptionally rapid. This allows for chemoselective coupling without inadvertently reacting the C7-aldehyde[2].

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 3-iodo-1H-indole-7-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1) followed by K2​CO3​ (2.0 equiv). Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base, driving the transmetalation step.

  • Thermal Activation: Heat to 80°C for 4 hours under an argon atmosphere.

  • Self-Validating Checkpoint (LC-MS): Before workup, analyze an aliquot via LC-MS. The system validates the chemoselectivity if the mass shifts by [M−126(Iodine)+Aryl Mass] , while the UV trace confirms a single major peak, proving the aldehyde was not reduced to an alcohol.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Advanced 2D-NMR Elucidation (HSQC & HMBC)

1D 1H NMR is insufficient to prove that the aryl group attached to C3 rather than N1. We must use HMBC (Heteronuclear Multiple Bond Correlation) to observe 2J and 3J carbon-proton couplings.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over CDCl3​ because it slows the exchange rate of the N1-H proton, allowing it to be clearly observed as a distinct signal, which is critical for ruling out N1-alkylation.

  • HSQC Acquisition: Run a 1H−13C HSQC experiment. Self-Validation: Every protonated carbon must show a cross-peak. The absence of a cross-peak for the C3 carbon confirms it is fully substituted (quaternary).

  • HMBC Acquisition: Run a 1H−13C HMBC experiment optimized for long-range couplings (typically 8 Hz).

  • Data Interpretation: Look for a 3JCH​ correlation between the ortho-protons of the newly installed aryl group and the C3a or C2 carbons of the indole core. If this correlation exists, C3 regiochemistry is absolutely confirmed.

NMR_Logic Q1 Identify Substitution Site (C3, C7, or N1) HMBC Run HMBC (Through-Bond) Q1->HMBC NOESY Run NOESY (Through-Space) Q1->NOESY C3_Check Check 3J_CH from new group to Indole C2, C3a HMBC->C3_Check C3 or C7 Mod C7_Check Check 3J_CH from new group to Indole C6, C7a HMBC->C7_Check C3 or C7 Mod N1_Check Check spatial NOE between N-R and C2-H or C7-CHO NOESY->N1_Check N1 Mod Confirmed Regiochemistry Confirmed C3_Check->Confirmed C7_Check->Confirmed N1_Check->Confirmed

Fig 2. 2D NMR logical decision tree for assigning C3, C7, and N1 substitutions.

Quantitative Diagnostic Data

When confirming the structure of 3-iodo-1H-indole-7-carbaldehyde derivatives, specific NMR chemical shifts act as diagnostic fingerprints. The "Heavy Atom Effect" of the C3-iodine causes the C3 carbon to appear unusually shielded (upfield) in the starting material. Upon successful cross-coupling, this carbon shifts drastically downfield[3].

Table 2: Diagnostic NMR Chemical Shifts for Derivatization (in DMSO- d6​ )

Structural Feature 1H NMR Shift (ppm) 13C NMR Shift (ppm)Diagnostic Interpretation
C3-Iodine (Starting Material) N/A (Quaternary)~55.0 - 60.0 Unusually upfield due to the heavy atom effect of Iodine.
C3-Aryl (Coupled Product) ~7.2 - 7.8 (Aryl protons)~112.0 - 118.0 Massive downfield shift ( Δ≈+55 ppm) confirms successful C-C bond formation at C3.
C7-Carbaldehyde (Intact) ~10.1 - 10.5 (Singlet)~190.0 - 193.0Sharp downfield singlet confirms the aldehyde survived the C3 reaction conditions.
C7-Olefin (Wittig Product) ~6.5 - 7.5 (Multiplet)~125.0 - 135.0Disappearance of the 10.1 ppm singlet; emergence of alkene protons. Coupling constant ( J ) confirms E/Z geometry.
N1-Proton (Free Amine) ~11.5 - 12.0 (Broad)N/APresence confirms no N-alkylation occurred.

Conclusion

The derivatization of 3-iodo-1H-indole-7-carbaldehyde requires a strategic approach to both synthesis and structural confirmation. While routine LC-MS and 1D NMR are excellent for monitoring reaction progress, the definitive proof of regiochemistry for this bifunctional scaffold relies heavily on 2D NMR (HMBC/NOESY) and, when possible, X-ray crystallography[4]. By utilizing the self-validating protocols and diagnostic shift tables provided above, researchers can confidently advance their indole-based drug discovery programs.

References

  • lookchem.com - Indole-7-carboxaldehyde (CAS 1074-88-0) and its downstream derivative 3-iodo-1H-indole-7-carbaldehyde (CAS 1251834-02-2).
  • googleapis.com (US Patent 2010/0267672 A1) - Synthesis of reverse-turn mimetics utilizing 3-iodo-1H-indole-7-carbaldehyde.
  • RSC Publishing - Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • MDPI - Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)

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Validation

A Comparative Guide to the Synthesis of Kinase Inhibitors: Benchmarking the 3-Iodo-1H-indole-7-carbaldehyde Strategy

Abstract The indole scaffold is a cornerstone in the design of small molecule kinase inhibitors, serving as a privileged structure for interacting with the ATP-binding site of numerous kinases.[1][2][3][4] The synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in the design of small molecule kinase inhibitors, serving as a privileged structure for interacting with the ATP-binding site of numerous kinases.[1][2][3][4] The synthetic efficiency and modularity of accessing diverse indole derivatives are therefore critical for accelerating drug discovery programs. This guide provides an in-depth comparison of synthetic methodologies for constructing indole-based kinase inhibitors, with a specific focus on the strategic advantages of using 3-iodo-1H-indole-7-carbaldehyde as a versatile starting material. We will benchmark this approach against classical and modern alternatives, providing detailed experimental protocols, comparative data, and mechanistic insights to guide researchers in medicinal chemistry and drug development.

Introduction: The Central Role of Indoles in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] This has made them one of the most important classes of drug targets. Small molecule inhibitors that compete with ATP for the kinase active site have achieved significant clinical success. The indole nucleus is frequently found in these inhibitors due to its ability to form key hydrogen bonds and hydrophobic interactions within the kinase hinge region.[3]

The challenge for medicinal chemists lies in rapidly and efficiently synthesizing libraries of analogues to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.[2] The choice of synthetic strategy is therefore not merely a tactical decision but a core driver of a project's success. This guide evaluates a highly modular strategy starting from 3-iodo-1H-indole-7-carbaldehyde against other established methods.

The 3-Iodo-1H-indole-7-carbaldehyde Strategy: A Dual-Functionality Approach

The strategic value of 3-iodo-1H-indole-7-carbaldehyde lies in its two orthogonal, highly versatile functional groups. The C-3 iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents.[7][8] Simultaneously, the C-7 carbaldehyde provides a reactive site for diversification through reactions like reductive amination, condensation, and oxidation/reduction.[9][10][11] This dual functionality enables a divergent and modular synthesis of complex kinase inhibitor scaffolds from a single, readily accessible intermediate.

Synthetic_Versatility_Workflow cluster_C3 C-3 Position (Iodo Group) cluster_C7 C-7 Position (Aldehyde Group) start 3-Iodo-1H-indole-7-carbaldehyde Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl) start->Suzuki Pd Cat. Sonogashira Sonogashira Coupling (Alkynyl) start->Sonogashira Pd/Cu Cat. Buchwald Buchwald-Hartwig Amination (Amino) start->Buchwald Pd Cat. Wittig Wittig/Condensation (Alkene Linkers) ReductiveAmination Reductive Amination (Amine Sidechains) Suzuki->ReductiveAmination Elaboration Sonogashira->ReductiveAmination Elaboration Buchwald->ReductiveAmination Elaboration end_node Diverse Kinase Inhibitor Library ReductiveAmination->end_node Wittig->end_node

Caption: Synthetic utility of 3-iodo-1H-indole-7-carbaldehyde.

Key Methodologies & Protocols

This reaction is arguably the most powerful tool for creating biaryl structures, which are common motifs in Type I and Type II kinase inhibitors. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaryl boronic acids.

  • Causality: The palladium(0) catalyst initiates the cycle by oxidatively adding to the C-I bond. A base is required to activate the boronic acid for the transmetalation step, and a suitable ligand (e.g., a bulky phosphine) stabilizes the palladium complex and facilitates the final reductive elimination to form the product.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a microwave vial, add 3-iodo-1H-indole-7-carbaldehyde (1.0 mmol, 1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[13]

  • Add a base, typically an aqueous solution of 2M Na₂CO₃ (2.0 mL) or K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Add a solvent system, such as 1,4-dioxane/water (4:1, 5 mL).[14]

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes, or heat conventionally at 80-100 °C for 2-12 hours.[13] Monitor progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The introduction of an alkynyl group at C-3 provides a rigid linker to access different regions of the kinase active site or serves as a precursor for further transformations (e.g., click chemistry, reduction).[15]

  • Causality: This reaction utilizes a dual catalytic system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which facilitates the transmetalation step.[8] Copper-free conditions have also been developed to avoid side reactions like Glaser coupling.[16]

Experimental Protocol: Sonogashira Coupling

  • In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), combine 3-iodo-1H-indole-7-carbaldehyde (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).[8]

  • Add an anhydrous solvent such as THF or DMF (10 mL) followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPEA) (3.0 mmol, 3.0 eq.).

  • Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-24 hours until TLC/LC-MS indicates completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via silica gel chromatography.

The ability to form C-N bonds directly is crucial for synthesizing kinase inhibitors that feature an amino- or anilino-substituent at the C-3 position, a common feature for hinge-binding.

  • Causality: This reaction's success hinges on the choice of a specialized ligand that promotes the challenging C-N reductive elimination step from the palladium center. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to achieve high catalytic turnover.[17][18][19]

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry, argon-flushed vial, add 3-iodo-1H-indole-7-carbaldehyde (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 eq.).[17]

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

  • Seal the vial and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction by adding water carefully. Extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Alternative Synthetic Strategies for Indole-Based Kinase Inhibitors

While the 3-iodo-1H-indole-7-carbaldehyde strategy offers exceptional modularity, other methods are prevalent for constructing the core indole scaffold itself.

A. Fischer Indole Synthesis

This is a classic acid-catalyzed or thermal rearrangement of an N-arylhydrazone to form the indole ring.[20]

  • Advantages: Inexpensive starting materials, a long-established method.

  • Disadvantages: Often requires harsh acidic conditions, which can be incompatible with sensitive functional groups. The regiochemical outcome can be ambiguous with unsymmetrical ketones, and the scope can be limited for highly functionalized substrates.

B. Reductive Cyclization of o-Nitro Intermediates

This approach involves the reduction of a nitro group adjacent to a two-carbon side chain (e.g., in an o-nitrostyrene or o-nitrobenzylcarbonyl compound), which then cyclizes to form the indole.[20][21]

  • Advantages: Often high-yielding and efficient for constructing the core. Can be performed with various reducing agents (e.g., H₂/Pd, SnCl₂, Fe/AcOH).[21]

  • Disadvantages: The synthesis of the required o-nitro precursors can be multi-step, limiting overall step economy.

C. One-Pot Multi-Component Reactions (MCRs)

These reactions combine three or more starting materials in a single pot to rapidly generate molecular complexity. For example, a one-pot, three-component coupling of a benzaldehyde, an aniline, and an indole can produce 3-substituted indoles.[22][23]

  • Advantages: Excellent step and atom economy, rapid access to libraries.

  • Disadvantages: The substrate scope can be limited, and systematic variation of each component for SAR studies can be more challenging than with a modular, stepwise approach.

Benchmarking and Comparative Analysis

To provide a clear, objective comparison, the methodologies are benchmarked against several key parameters crucial for drug discovery.

Parameter 3-Iodo-1H-indole-7-carbaldehyde Strategy Fischer Indole Synthesis Reductive Cyclization Multi-Component Reactions (MCRs)
Versatility (SAR) Excellent: Orthogonal handles allow for independent and systematic diversification at two key positions. Ideal for SAR exploration.Fair: Limited by the availability of functionalized hydrazines and ketones. Harsh conditions restrict substrate scope.Good: Tolerates a range of functional groups on the precursors, leading to functionalized indoles.Good: Rapidly generates diverse structures, but systematic variation can be difficult.
Step Economy Good: Assumes availability of the starting material. Subsequent steps are often single transformations.Fair to Good: Can be one step for the core formation, but precursor synthesis adds steps.Fair: The synthesis of the required o-nitro starting materials can be lengthy.Excellent: Multiple bonds are formed in a single operation, leading to high efficiency.
Yield Efficiency Good to Excellent: Modern cross-coupling reactions are typically high-yielding and reliable.Variable: Highly substrate-dependent, can range from poor to excellent.Good to Excellent: The final cyclization step is often very efficient.[21]Good: Yields are generally good for optimized reactions.
Scalability Good: Cross-coupling reactions are widely used in industrial processes, though catalyst cost can be a factor.[24]Excellent: Often uses inexpensive reagents and can be performed on a large scale.Good: Reductions are generally scalable, but safety with reagents like H₂ must be considered.Fair to Good: Can be challenging to scale due to complex reaction kinetics and exotherms.
Functional Group Tolerance Excellent: Palladium catalysis is compatible with a vast array of functional groups.[8]Poor to Fair: Intolerant of acid-labile groups.Good: Tolerant of many groups, but reducible functionalities (alkynes, etc.) may be affected.Fair: The specific reaction conditions dictate which functional groups are tolerated.

Case Study: Synthesis of a Hypothetical VEGFR-2 Inhibitor

Let's consider the synthesis of a hypothetical inhibitor targeting VEGFR-2, featuring a 3-aryl indole core and a basic amine sidechain for solubility and interaction with the solvent-exposed region.

Catalytic_Cycle cluster_main Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I]L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Target Molecule: 4-((3-(4-fluorophenyl)-1H-indol-7-yl)methyl)morpholine

Approach 1: The 3-Iodo-1H-indole-7-carbaldehyde Strategy

  • Suzuki-Miyaura Coupling: Couple 3-iodo-1H-indole-7-carbaldehyde with 4-fluorophenylboronic acid using the protocol described in section 2.1.A. This directly installs the required 3-aryl group, yielding 3-(4-fluorophenyl)-1H-indole-7-carbaldehyde.

  • Reductive Amination: React the resulting aldehyde with morpholine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form the target molecule in a highly efficient, two-step sequence.

Approach 2: Alternative (Reductive Cyclization)

  • Synthesize the required precursor: 2-(2-nitro-3-(morpholinomethyl)phenyl)-1-(4-fluorophenyl)ethan-1-one. This would likely require multiple steps starting from a simpler nitro-toluene derivative.

  • Reductive Cyclization: Subject this complex precursor to reduction (e.g., H₂/RaNi) to simultaneously reduce the nitro group and cyclize to form the indole ring, yielding the target molecule.[21]

Comparison: The 3-iodo-1H-indole-7-carbaldehyde strategy is clearly superior for this target. It offers a more convergent and modular synthesis with fewer overall steps and avoids the complex synthesis of a highly substituted nitro-aromatic precursor.

Conclusion

The synthesis of kinase inhibitors is a field that demands both efficiency and versatility. While classical methods like the Fischer indole synthesis and reductive cyclization remain valuable for constructing the core indole ring system, the use of pre-functionalized, modular building blocks offers significant advantages for rapid SAR exploration.

This guide demonstrates that 3-iodo-1H-indole-7-carbaldehyde is a premier starting material for this purpose. Its orthogonal reactivity allows for the systematic and independent diversification of two critical positions on the indole scaffold through robust and well-understood reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, followed by elaboration of the aldehyde. For research teams aiming to accelerate their kinase inhibitor drug discovery programs, adopting this modular strategy can provide a decisive competitive advantage in the race to develop new therapeutics.

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  • Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry. [Link]

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  • SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES. RosDok - Universität Rostock. [Link]

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